H-Tyr(2,6-CL2-bzl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c17-13-2-1-3-14(18)12(13)9-22-11-6-4-10(5-7-11)8-15(19)16(20)21/h1-7,15H,8-9,19H2,(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZFICPDLOOUKO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Probing the Landscape of Tyrosine Post-Translational Modifications: An In-Depth Technical Guide to Utilizing H-Tyr(2,6-Cl₂-Bzl)-OH
Abstract
Post-translational modifications (PTMs) of tyrosine residues are central to the regulation of a vast array of cellular processes, from signal transduction to cell cycle control. Dysregulation of tyrosine PTMs, particularly phosphorylation, is a hallmark of numerous diseases, including cancer and inflammatory disorders. The study of these modifications necessitates sophisticated tools that can provide precise insights into their roles in complex biological systems. This technical guide provides a comprehensive overview of the application of O-(2,6-Dichlorobenzyl)-L-tyrosine (H-Tyr(2,6-Cl₂-Bzl)-OH), a key synthetic amino acid derivative, in the exploration of tyrosine PTMs. We will delve into the strategic advantages of the 2,6-dichlorobenzyl protecting group in solid-phase peptide synthesis (SPPS), provide detailed experimental protocols for its use, and explore its application in the context of a clinically relevant signaling pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to advance their understanding of cellular signaling and develop novel therapeutic strategies.
Introduction: The Central Role of Tyrosine PTMs in Cellular Signaling
Tyrosine, with its phenolic side chain, is a primary target for a variety of PTMs, the most prominent being phosphorylation. The reversible addition of a phosphate group to a tyrosine residue, catalyzed by tyrosine kinases and reversed by tyrosine phosphatases, acts as a molecular switch that governs protein activity, localization, and interaction with other proteins.[1] Beyond phosphorylation, other modifications such as sulfation and halogenation also play critical roles in modulating protein function.[2][3]
The study of these dynamic modifications often requires the synthesis of peptides and proteins containing modified or non-hydrolyzable analogs of tyrosine. These synthetic biomolecules are invaluable as probes for biochemical assays, as standards in mass spectrometry, and as tools for structural biology. H-Tyr(2,6-Cl₂-Bzl)-OH emerges as a crucial building block in this endeavor, offering a robust method for the incorporation of a protected tyrosine residue into synthetic peptides.
The Strategic Advantage of the 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) Protecting Group
In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to the success of the synthesis. The Boc/Bzl strategy, a classical and powerful approach, relies on the differential acid lability of the Nα-Boc (tert-butyloxycarbonyl) group and the side-chain benzyl-based protecting groups.[4][5] The Nα-Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (HF).[6][7]
The 2,6-dichlorobenzyl ether protecting group for the tyrosine hydroxyl function offers a significant advantage in this context. Its key features include:
-
Enhanced Acid Stability: The electron-withdrawing nature of the two chlorine atoms on the benzyl ring significantly increases the stability of the ether linkage to acid.[8] This minimizes premature deprotection of the tyrosine side chain during the repetitive TFA treatments required for Nα-Boc group removal, a common issue with the standard benzyl (Bzl) group, especially in the synthesis of longer peptides.[8]
-
Compatibility with Boc-SPPS: The 2,6-Cl₂-Bzl group is fully compatible with the reagents and conditions of Boc-SPPS.
-
Efficient Cleavage: Despite its increased stability, the 2,6-Cl₂-Bzl group can be efficiently removed during the final cleavage step with strong acids like HF or trifluoromethanesulfonic acid (TFMSA).[8][9]
These properties make H-Tyr(2,6-Cl₂-Bzl)-OH, and its Nα-Boc protected form, Boc-Tyr(2,6-Cl₂-Bzl)-OH, a superior choice for the synthesis of tyrosine-containing peptides where side-chain integrity is critical.
Experimental Protocols: A Step-by-Step Guide to Application
Solid-Phase Synthesis of a Peptide Containing H-Tyr(2,6-Cl₂-Bzl)-OH using the Boc/Bzl Strategy
This protocol outlines the manual solid-phase synthesis of a model peptide on Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)[10]
-
Boc-protected amino acids (including Boc-Tyr(2,6-Cl₂-Bzl)-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, cold
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Protocol Workflow:
Caption: Workflow for Boc-SPPS using H-Tyr(2,6-Cl₂-Bzl)-OH.
Detailed Steps:
-
Resin Preparation and First Amino Acid Attachment:
-
Nα-Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Add fresh 50% TFA/DCM and agitate for 20-30 minutes.[6]
-
Drain and wash the resin with DCM (3x) and isopropanol (IPA) (3x) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM for 2 minutes. Repeat this step.
-
Wash the resin with DCM (3x) and then DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (including Boc-Tyr(2,6-Cl₂-Bzl)-OH) (2-4 equivalents) with a coupling agent (e.g., DCC or HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours. Monitor the reaction completion with a Kaiser test.[11]
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles and Final Cleavage:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
After the final coupling and Nα-Boc deprotection, wash the peptide-resin thoroughly and dry it under vacuum.
-
Perform the final cleavage and side-chain deprotection using anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole, p-cresol) to prevent side reactions.[9][12]
-
-
Peptide Precipitation, Purification, and Characterization:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash it with cold ether.[12]
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]
-
Characterize the purified peptide by mass spectrometry and, if necessary, NMR spectroscopy to confirm its identity and purity.[15][16]
-
Comparative Data on Tyrosine Protecting Group Stability
The selection of a protecting group is a critical decision in peptide synthesis. The following table provides a comparative overview of the acid stability of common tyrosine protecting groups.
| Protecting Group | Abbreviation | Structure | Relative Acid Stability | Cleavage Conditions | Potential Side Reactions |
| Benzyl | Bzl | -CH₂-C₆H₅ | Moderate | Strong acids (HF, TFMSA), Hydrogenolysis | Partial cleavage with TFA, 3-benzyltyrosine formation |
| 2,6-Dichlorobenzyl | 2,6-Cl₂-Bzl | -CH₂-C₆H₃Cl₂ | High | Strong acids (HF, TFMSA) | Minimal with TFA |
| tert-Butyl | tBu | -C(CH₃)₃ | Low | Moderate to strong acids (TFA) | t-butylation of the aromatic ring |
| 2-Bromobenzyloxycarbonyl | 2-Br-Z | -C(O)O-CH₂-C₆H₄Br | High | Strong acids (HF, TFMSA) | - |
Note: Data compiled from various sources.[8][17] The high stability of the 2,6-Cl₂-Bzl group to TFA makes it a superior choice for long or complex peptide syntheses where repeated acid exposure is necessary.
Case Study: Probing the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a cornerstone of cell proliferation, differentiation, and survival. Its dysregulation through mutations or overexpression is a key driver in many cancers.[18][19] Tyrosine phosphorylation is the central mechanism of EGFR activation and downstream signal transduction.[20]
Upon ligand binding, EGFR dimerizes and autophosphorylates several tyrosine residues in its C-terminal tail, including Y992, Y1045, Y1068, Y1148, and Y1173.[18] These phosphotyrosine sites serve as docking stations for various signaling proteins containing SH2 domains, initiating downstream cascades like the MAPK and Akt pathways.[18][21]
Visualizing the EGFR Signaling Cascade:
Caption: Simplified EGFR signaling pathway highlighting key tyrosine phosphorylation events.
Application of H-Tyr(2,6-Cl₂-Bzl)-OH in EGFR Research:
Synthetic peptides corresponding to the phosphorylated regions of EGFR are invaluable tools for studying this pathway. By incorporating H-Tyr(2,6-Cl₂-Bzl)-OH into a peptide sequence and subsequently phosphorylating the deprotected tyrosine, researchers can generate stable phosphopeptides for various applications:
-
Kinase and Phosphatase Assays: Synthetic phosphopeptides serve as specific substrates to measure the activity of tyrosine kinases and phosphatases involved in the EGFR pathway.
-
Binding Studies: They can be used to investigate the binding affinities of SH2 domain-containing proteins to specific phosphotyrosine sites on EGFR, elucidating the specificity of these interactions.
-
Antibody Generation and Characterization: Phosphopeptides are used as antigens to generate highly specific antibodies that can distinguish between the phosphorylated and non-phosphorylated forms of EGFR, crucial for techniques like Western blotting and immunohistochemistry.
Analytical Characterization of Peptides Containing Halogenated Tyrosine
Accurate characterization of synthetic peptides is essential to ensure their quality and suitability for downstream applications. Mass spectrometry is a cornerstone of this analysis.
Mass Spectrometry of Peptides with Dichlorinated Tyrosine
The presence of two chlorine atoms in H-Tyr(2,6-Cl₂-Bzl)-OH introduces a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a distinctive M, M+2, and M+4 isotopic cluster for peptides containing this modified residue, providing a clear signature for its incorporation.[3]
Tandem Mass Spectrometry (MS/MS) Fragmentation:
During MS/MS analysis, peptides fragment at the amide bonds, generating b- and y-ions that provide sequence information.[22][23] For peptides containing dichlorinated tyrosine, the fragment ions that retain this residue will also exhibit the characteristic isotopic pattern, allowing for precise localization of the modification within the peptide sequence. The mass shift of +68 Da (for two chlorines) on fragment ions containing the modified tyrosine is a key diagnostic feature.[3]
Example Fragmentation Data:
| Fragment Ion | Calculated m/z (Monoisotopic) | Observed Isotopic Pattern |
| [Peptide+H]⁺ | X | M, M+2, M+4 |
| y-ion containing Tyr(2,6-Cl₂-Bzl) | Y + 68 | M, M+2, M+4 |
| b-ion containing Tyr(2,6-Cl₂-Bzl) | Z + 68 | M, M+2, M+4 |
| Fragment ion without modified Tyr | W | Normal isotopic pattern |
Note: The presence of the dichlorobenzyl protecting group will also contribute to the mass until it is cleaved. The data above refers to the final peptide after cleavage and deprotection.
Conclusion and Future Perspectives
H-Tyr(2,6-Cl₂-Bzl)-OH is a powerful and versatile tool for the synthesis of tyrosine-containing peptides, offering enhanced stability that is crucial for the successful assembly of complex sequences. Its application extends across various fields of biomedical research, from the fundamental study of signal transduction pathways to the development of novel diagnostics and therapeutics. As our understanding of the intricate roles of tyrosine PTMs continues to grow, the demand for sophisticated chemical tools like H-Tyr(2,6-Cl₂-Bzl)-OH will undoubtedly increase, paving the way for new discoveries and innovations in medicine and biology.
References
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Tyrosine Phosphorylation of EGFR. Retrieved from [Link]
-
Bio-Radiations. (2019, August 13). EGFR signaling zoomed in. Retrieved from [Link]
- Moore, K. L. (2003). The biology and enzymology of protein tyrosine O-sulfation. Journal of Biological Chemistry, 278(27), 24243–24246.
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]
- Davies, M. J., & Hawkins, C. L. (2019). Analysis of protein chlorination by mass spectrometry. Methods in enzymology, 626, 257–281.
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Hunter, T. (2000). Signaling--2000 and beyond. Cell, 100(1), 113–127.
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
- Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Giraud, M., et al. (2006). Efficient solid-phase synthesis of fullero-peptides using Merrifield strategy. Tetrahedron Letters, 47(39), 7057-7060.
- Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269–295.
- Wang, H., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2419-2425.
- Parmeggiani, F., et al. (2019). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules, 24(18), 3349.
- Merrill, B. M. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
- Ishida, J., et al. (1986). High-performance liquid chromatography of tyrosine-containing peptides by pre-column derivatization involving formylation followed by fluorescence reaction with 1,2-diamino-4,5-dimethoxybenzene.
- Ali, A. M., & Taylor, S. D. (2009). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy.
-
Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Tsugita, A., & Kamo, M. (1993). Liquid secondary-ion mass spectrometry of peptides containing multiple tyrosine-O-sulfates. Journal of mass spectrometry, 28(1), 28-32.
-
BioPharmaSpec. (2025). Application of varied mass spectrometry techniques to synthetic peptide characterisation. Retrieved from [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
- Angulo, J., et al. (2023). Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies.
- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- Chen, Y., et al. (2022). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Kim, H. J., et al. (2023). Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. Molecules, 28(14), 5403.
- Lee, J., & Lee, M. (2019). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.
Sources
- 1. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. hplc.eu [hplc.eu]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. bioradiations.com [bioradiations.com]
- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.cbc.osu.edu [research.cbc.osu.edu]
- 23. verifiedpeptides.com [verifiedpeptides.com]
A Technical Guide to the Strategic Use of H-Tyr(2,6-Cl₂-Bzl)-OH in the Synthesis of Peptides for Cancer Research
Abstract
In the landscape of oncology drug discovery, peptide-based therapeutics represent a rapidly advancing frontier. Their high specificity, potent biological activity, and favorable safety profiles make them attractive candidates for targeted cancer therapies. A key element in the design of robust and effective therapeutic peptides is the strategic incorporation of non-canonical amino acids. This guide provides an in-depth technical overview of the application of H-Tyr(2,6-Cl₂-Bzl)-OH, a modified tyrosine derivative, in the solid-phase peptide synthesis (SPPS) of novel candidates for cancer research. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and discuss its impact on the biological activity of the resulting peptides, with a focus on Gastrin-Releasing Peptide Receptor (GRPR) antagonists for cancer imaging and therapy.
Introduction: The Rationale for Modified Tyrosine Analogs in Anticancer Peptides
Tyrosine residues within peptide sequences often play a critical role in mediating interactions with biological targets, such as cell surface receptors that are overexpressed in cancerous tissues. The hydroxyl group of the tyrosine side chain can participate in crucial hydrogen bonding, and the aromatic ring can engage in π-π stacking and hydrophobic interactions. However, native tyrosine residues can be susceptible to enzymatic degradation and may not always provide optimal binding affinity or conformational stability.
The incorporation of modified tyrosine analogs, such as H-Tyr(2,6-Cl₂-Bzl)-OH, offers a strategic approach to overcome these limitations. The 2,6-dichlorobenzyl protecting group on the tyrosine hydroxyl function provides enhanced stability against premature cleavage during peptide synthesis, a critical consideration for the successful assembly of longer and more complex peptide chains.[] This modification can also influence the peptide's overall conformation and lipophilicity, potentially leading to improved receptor binding and pharmacokinetic properties.[2]
dot
Caption: Targeting GRPR on cancer cells with modified peptides.
Solid-Phase Peptide Synthesis (SPPS) Protocol: Fmoc/tBu Strategy
The following is a generalized protocol for the manual solid-phase synthesis of a GRPR antagonist peptide incorporating Fmoc-Tyr(2,6-Cl₂-Bzl)-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Tyr(2,6-Cl₂-Bzl)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water
Experimental Workflow:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Tyr(2,6-Cl₂-Bzl)-OH at the desired position.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/DDT/Water (e.g., 94:2.5:2.5:1) for 3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
dot
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Impact on Biological Activity and Structure-Activity Relationship (SAR)
The introduction of the 2,6-dichlorobenzyl group on the tyrosine residue can significantly impact the biological activity of a peptide. While specific data on peptides containing Tyr(2,6-Cl₂-Bzl) for cancer research is emerging, studies on related modified dipeptides have shown selective cytotoxicity against cancer cell lines. [3]For instance, certain modified Tyr-Tyr dipeptides have demonstrated activity against leukemia cells while being less toxic to non-tumor cells. [3] The electron-withdrawing chlorine atoms on the benzyl ring can influence the electronic properties of the tyrosine side chain, potentially altering its interaction with the target receptor. Furthermore, the bulky nature of the 2,6-dichlorobenzyl group can impose conformational constraints on the peptide backbone, which may favor a bioactive conformation and enhance binding affinity. [4] Key Considerations for SAR Studies:
-
Position of Substitution: The position of Tyr(2,6-Cl₂-Bzl) within the peptide sequence is critical and can dramatically affect activity.
-
Receptor Binding Affinity: Competitive binding assays are essential to determine the IC50 or Ki values and assess the impact of the modification on receptor affinity.
-
In Vitro Cytotoxicity: Cell viability assays (e.g., MTT, XTT) on relevant cancer cell lines are necessary to evaluate the anticancer potency of the synthesized peptides.
-
In Vivo Efficacy: Promising candidates should be evaluated in animal models of cancer to assess their tumor-targeting capabilities and therapeutic efficacy.
Conclusion and Future Perspectives
H-Tyr(2,6-Cl₂-Bzl)-OH is a valuable building block for the synthesis of novel peptides with potential applications in cancer research. The enhanced stability of the 2,6-dichlorobenzyl protecting group facilitates the synthesis of complex peptides, while the modification itself can confer advantageous biological properties. The development of GRPR antagonists for cancer imaging and therapy is a particularly promising area where this modified amino acid can be strategically employed. Future research should focus on the systematic evaluation of peptides containing Tyr(2,6-Cl₂-Bzl) to elucidate detailed structure-activity relationships and to identify lead candidates for further preclinical and clinical development. The continued exploration of such non-canonical amino acids will undoubtedly expand the arsenal of peptide-based therapeutics in the fight against cancer.
References
- Chem-Impex. O-2,6-Dichlorobenzyl-L-tyrosine. (n.d.).
- Benchchem. A Researcher's Guide to Biological Activity Assays for Peptides Synthesized with Boc-Tyr(Bzl)-OH. (n.d.).
- Angewandte Chemie International Edition.
- Enhancing the Bioactivity of Bicyclic Peptides Targeted to Grb7-SH2 by Restoring Cell Permeability. (2022). Molecules, 27(10), 3188.
- BOC Sciences. CAS 112402-12-7 Fmoc-O-2,6-dichlorobenzyl-L-tyrosine. (n.d.).
- Vasconcelos, S. N. S., Sciani, J. M., Lisboa, N. M., & Stefani, H. A. (2018). Synthesis of a Tyr-Tyr Dipeptide Library and Evaluation Against Tumor Cells. Medicinal Chemistry, 14(7), 709–714.
- Calabrese, G., Bauso, L. V., La Fauci, V., Munao, S., Bonfiglio, D., Armeli, A., Maimone, N., & Longo, C. (2024). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. International Journal of Molecular Sciences, 25(13), 7215.
- Vasconcelos, S. N. S., Sciani, J. M., Lisboa, N. M., & Stefani, H. A. (2018). Synthesis of a Tyr-Tyr Dipeptide Library and Evaluation Against Tumor Cells. Medicinal Chemistry, 14(7), 709-714.
- Langel, Ü., & Pooga, M. (2011). Applications of Cell-Penetrating Peptides for Tumor Targeting and Future Cancer Therapies. Current Pharmaceutical Biotechnology, 12(2), 237–248.
- Tansi, F. L., & Rümenapp, C. (2019). Peptide-Based Strategies for Targeted Tumor Treatment and Imaging. Molecules, 24(6), 1127.
- El-Hawary, S. S., El-Tantawy, M. E., Rabeh, M. A., & Badr, W. K. (2021). Identification and exploration of anticancer activity of novel peptides isolated from the edible bivalve Callista chione in hepatic and colon cancer cell lines. Scientific Reports, 11(1), 17454.
- Tan, M. L., Oon, C. E., & Ling, A. P. K. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 567.
- O'Flaherty, S., et al. (2023). Novel Peptide–Drug Conjugates with Dual Anticancer Activity. Pharmaceuticals, 16(11), 1604.
- Sae-Lao, C., et al. (2021). A novel peptide isolated from garlic shows anticancer effect against leukemic cell lines via interaction with Bcl-2 family proteins. Journal of Functional Foods, 86, 104722.
- Bachem. Peptides in cancer research. (2021).
- Creative Peptides. Fmoc-L-Tyr(2,6-Cl2-Bzl)-OH. (n.d.).
- Nock, B. A., et al. (2016). Novel Bispecific PSMA/GRPr Targeting Radioligands with Optimized Pharmacokinetics for Improved PET Imaging of Prostate Cancer.
- Ruczyński, J., et al. (2020). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 25(21), 5035.
- Udugamasooriya, D. G., & Liyanage, S. U. (2018). Tumor-targeting peptides from combinatorial libraries. Drug Discovery Today, 23(3), 543–552.
- Mitran, B., et al. (2018). High Contrast PET Imaging of GRPR Expression in Prostate Cancer Using Cobalt-Labeled Bombesin Antagonist RM26. Molecular Pharmaceutics, 15(8), 3237–3245.
- Abouzayed, A., et al. (2021).
- Ikeda, M., et al. (2022). In Situ Synthesis of an Anticancer Peptide Amphiphile Using Tyrosine Kinase Overexpressed in Cancer Cells.
- Mitran, B., et al. (2020). Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer. Cancers, 12(10), 2999.
- Wurzer, A. (2021). Novel GRPR-targeted antagonists with improved pharmacokinetics for imaging and therapy of GRPR-expressing malignancies.
- Pernot, M., et al. (2011). Structure-activity relationship investigations to develop efficacious therapeutic candidate peptides. Expert Opinion on Drug Discovery, 6(5), 461–479.
- Zgirian, A. D., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences, 16(10), 24907–24925.
Sources
An In-depth Technical Guide: Strategic Incorporation of H-Tyr(2,6-Cl₂-Bzl)-OH for the Elucidation of Tyrosine Phosphorylation Pathways
Abstract
Protein tyrosine phosphorylation is a cornerstone of cellular communication, governing processes from cell growth and differentiation to metabolism and apoptosis.[1][2] The dynamic and often transient nature of this post-translational modification, tightly regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), presents significant challenges for researchers.[1][2] This guide provides a comprehensive technical overview of how to leverage H-Tyr(2,6-Cl₂-Bzl)-OH, a specifically protected tyrosine derivative, in solid-phase peptide synthesis (SPPS) to create high-fidelity tools for investigating these critical signaling pathways. We will explore the underlying chemical principles, provide detailed experimental protocols for peptide synthesis and subsequent biochemical assays, and discuss the strategic advantages of this approach for researchers in cell biology and drug development.
The Challenge: Capturing the Phosphotyrosine Signal
Tyrosine phosphorylation is a reversible switch. A phosphate group is added by a PTK and rapidly removed by a PTP, often making the phosphorylated state a low-abundance and short-lived species.[2][3] This presents a fundamental problem for researchers: how can we study a signal that is designed to be transient? Standard detection methods can be hampered by this rapid turnover, leading to a loss of information.[3][4]
To overcome this, researchers rely on synthetic peptides that mimic the native substrates of kinases. These peptides serve as powerful tools for a variety of applications:
-
Kinase Substrates: To measure the activity and specificity of isolated kinases.[5][6]
-
Inhibitor Screening: To identify small molecules that block kinase activity.[5]
-
Interaction Probes: To identify proteins, such as those containing SH2 domains, that bind specifically to phosphorylated tyrosine residues.[7]
The quality and fidelity of these synthetic peptides are paramount. Their synthesis requires a robust methodology that ensures the correct sequence is assembled without unintended side reactions. This is where the choice of protecting groups becomes critical.
H-Tyr(2,6-Cl₂-Bzl)-OH: A Chemically Engineered Tool for Peptide Synthesis
To build a peptide, each amino acid is added sequentially. During this process, reactive side chains must be "protected" to prevent them from interfering with the formation of the peptide bond at the N-terminus. The hydroxyl group of tyrosine is one such reactive side chain. H-Tyr(2,6-Cl₂-Bzl)-OH is an L-tyrosine amino acid where this hydroxyl group is protected by a 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) ether.[8]
The Rationale Behind the 2,6-Dichlorobenzyl Protecting Group
The choice of the 2,6-Cl₂-Bzl group is a deliberate and crucial piece of chemical engineering. In the widely used Boc (tert-butyloxycarbonyl) strategy for solid-phase peptide synthesis, the temporary N-terminal Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[9]
A standard benzyl (Bzl) protecting group on the tyrosine side chain is not fully stable to these repeated TFA treatments and can be partially cleaved during the synthesis of longer peptides.[9] This premature deprotection exposes the hydroxyl group, which can lead to unwanted side reactions and a final product that is difficult to purify.
The two chlorine atoms on the 2,6-Cl₂-Bzl group are electron-withdrawing, which significantly increases the stability of the benzyl ether bond to acid.[9] This ensures the tyrosine side chain remains protected throughout the entire synthesis, only to be removed under the much harsher conditions of the final cleavage step (e.g., using anhydrous hydrogen fluoride, HF). This strategy guarantees the integrity of the target peptide.
Table 1: Comparison of Tyrosine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Structure | Acid Stability (vs. TFA) | Final Cleavage Method | Key Advantage |
| Benzyl (Bzl) | -CH₂-Ph | Moderate | Strong Acid (HF), Hydrogenolysis | Commonly used but susceptible to premature cleavage. |
| 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) | -CH₂-C₆H₃Cl₂ | High | Strong Acid (HF) | Enhanced stability prevents side reactions during synthesis.[9][10] |
| 2-Bromobenzyloxycarbonyl (2-Br-Z) | -C(O)O-CH₂-Ph(Br) | High | Strong Acid (HF) | Offers high stability similar to 2,6-Cl₂-Bzl. |
Experimental Workflow Part I: Peptide Synthesis with Boc-Tyr(2,6-Cl₂-Bzl)-OH
This section provides a generalized protocol for the manual incorporation of Boc-Tyr(2,6-Cl₂-Bzl)-OH into a peptide sequence using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
Diagram of the Boc-SPPS Cycle
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Manual Boc-SPPS
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid.
-
Boc-Tyr(2,6-Cl₂-Bzl)-OH and other required Boc-protected amino acids.
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Trifluoroacetic acid (TFA).
-
N,N-Diisopropylethylamine (DIEA).
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole).
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED .
-
Scavengers (e.g., anisole, p-cresol).
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: Drain the DCM, add a solution of 50% TFA in DCM, and agitate for 30 minutes. Drain and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.
-
Neutralization: Add a solution of 10% DIEA in DCM and agitate for 10 minutes. Drain and wash with DCM (3x). This step prepares the free N-terminal amine for coupling.
-
Coupling:
-
In a separate vial, pre-activate Boc-Tyr(2,6-Cl₂-Bzl)-OH (3 equivalents relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the full sequence is assembled, dry the resin completely.
-
Carefully perform the final cleavage using anhydrous HF with appropriate scavengers at 0°C for 1-2 hours. This step removes the peptide from the resin and cleaves all side-chain protecting groups, including the 2,6-Cl₂-Bzl group.
-
Evaporate the HF and precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).
Experimental Workflow Part II: Applications in Phosphorylation Research
The purified, tyrosine-containing peptide is now a high-fidelity substrate ready for use in biochemical assays.
Application 1: In Vitro Kinase Activity Assay
This assay measures the ability of a specific kinase to phosphorylate the synthetic peptide substrate. It is fundamental for characterizing kinase function and for screening inhibitor compounds.
Caption: General workflow for an in vitro kinase activity assay.
Protocol: Radiometric Kinase Assay
-
Reaction Mix: Prepare a master mix containing kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT), the synthetic peptide substrate (10-100 µM), and the purified tyrosine kinase.
-
Initiate Reaction: Start the reaction by adding ATP, including a tracer amount of γ-³²P-ATP.
-
Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Quench the reaction by spotting the mixture onto phosphocellulose paper. The negatively charged paper binds the positively charged peptide but not the ATP.
-
Wash: Wash the paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Quantify: Measure the amount of ³²P incorporated into the peptide using a scintillation counter. This is directly proportional to the kinase activity.
Application 2: Phosphopeptide Pull-Down Assay
This assay identifies proteins that bind to the phosphorylated form of your peptide, revealing potential downstream interaction partners.
Caption: Principle of a phosphopeptide pull-down assay.
Protocol: Pull-Down of SH2 Domain Proteins
-
Bait Preparation: Synthesize the target peptide with an N-terminal biotin tag using the SPPS protocol described above. Phosphorylate the peptide in a large-scale kinase reaction and purify the resulting phosphopeptide by HPLC.
-
Immobilization: Incubate the biotinylated phosphopeptide with streptavidin-coated magnetic beads to immobilize it. Create a control sample using the non-phosphorylated version of the peptide.
-
Binding: Incubate the beads (both phospho- and non-phospho- versions) with cell lysate for 1-2 hours at 4°C to allow for protein binding.
-
Washing: Pellet the beads using a magnet and discard the supernatant. Wash the beads multiple times with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blot using an antibody against a known or suspected SH2 domain-containing protein, or by mass spectrometry for unbiased identification of novel interactors.[7]
Conclusion and Authoritative Grounding
The strategic use of H-Tyr(2,6-Cl₂-Bzl)-OH is not merely a technical detail; it is a foundational element that ensures the chemical integrity of synthetic peptides used to probe one of the most vital signaling mechanisms in biology. Its superior acid stability during Boc-SPPS provides researchers with high-purity substrates, which are essential for generating reliable and reproducible data in kinase assays and interaction studies.[9][10] By understanding the causality behind these chemical choices, scientists can confidently build the precise tools needed to unravel the complexities of tyrosine phosphorylation, paving the way for new discoveries and therapeutic interventions.
References
-
RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. RayBiotech. [Link]
-
Suresh, K., & Servinsky, L. E. (2018). The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease: pY and pY Not. American Journal of Respiratory Cell and Molecular Biology. [Link]
-
Hardie, D. G. (1998). Analysis of protein phosphorylation: methods and strategies for studying kinases and substrates. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]
-
Kim, E. M., & Chen, C. (2014). Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis. Journal of Carcinogenesis. [Link]
-
Li, Q., et al. (2016). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology. [Link]
-
Hurevich, M. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides. American Chemical Society. [Link]
-
Mtoz Biolabs. (n.d.). Protein Phosphorylation Detection: Methods and Applications. Mtoz Biolabs. [Link]
-
Burke, T. R., et al. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. Biochemistry. [Link]
-
Taylor, S. D., et al. (1998). A nonhydrolyzable analogue of phosphotyrosine, and related aryloxymethano- and aryloxyethano-phosphonic acids as motifs for inhibition of phosphatases. Bioorganic & Medicinal Chemistry. [Link]
-
Li, Y., et al. (2022). Genetic encoding of a nonhydrolyzable phosphotyrosine analog in mammalian cells. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Tyrosine phosphorylation. Wikipedia. [Link]
-
Serwa, R., & Lin, Q. (2021). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. bioRxiv. [Link]
-
Vagner, J., et al. (2010). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Mühlenbeck, L., et al. (2019). Importance of tyrosine phosphorylation for transmembrane signaling in plants. The New Phytologist. [Link]
-
Geethadevi, A., et al. (2007). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Biotechnology Journal. [Link]
-
Springer Protocols. (2024). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Nature. [Link]
-
Yasuda, S., et al. (2015). Kinase-interacting substrate screening is a novel method to identify kinase substrates. Journal of Cell Biology. [Link]
-
Eqipped. (n.d.). Boc-Tyr(2,6-Di-Cl-Bzl)-Oh 5 G. Eqipped. [Link]
Sources
- 1. atsjournals.org [atsjournals.org]
- 2. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. H-Tyr(2,6-Cl2-Bzl)-OH | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. eqipped.com [eqipped.com]
Methodological & Application
Fmoc-Tyr(2,6-Cl2-Bzl)-OH solid-phase peptide synthesis protocol
An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Tyr(2,6-Cl₂-Bzl)-OH
Authored by a Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and expert insights for the utilization of Nα-Fmoc-O-(2,6-dichlorobenzyl)-L-tyrosine, or Fmoc-Tyr(2,6-Cl₂-Bzl)-OH, in solid-phase peptide synthesis (SPPS). The 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) group is a highly stable, acid-resistant protecting group for the tyrosine side chain, offering distinct advantages for specific synthetic strategies, such as the preparation of fully protected peptide fragments. This guide covers the rationale for its selection, detailed experimental workflows from resin preparation to final peptide analysis, and troubleshooting insights grounded in chemical principles. It is intended for researchers, chemists, and drug development professionals seeking to incorporate this specialized amino acid derivative into complex peptide structures.
Introduction: The Strategic Value of the 2,6-Dichlorobenzyl Protecting Group
In the landscape of Fmoc/tBu-based solid-phase peptide synthesis, the choice of side-chain protection is paramount to a successful outcome.[1][2] While the tert-butyl (tBu) group is the conventional choice for protecting the tyrosine hydroxyl function due to its lability in trifluoroacetic acid (TFA), certain synthetic challenges demand a more robust protecting group.[3]
Fmoc-Tyr(2,6-Cl₂-Bzl)-OH offers a compelling alternative. The key to its utility lies in the high acid stability of the 2,6-dichlorobenzyl ether linkage.[4][5] The electron-withdrawing effect of the two chlorine atoms on the benzyl ring, combined with their steric hindrance, provides two major advantages:
-
Enhanced Acid Resistance: The 2,6-Cl₂-Bzl group is significantly more stable to acidic conditions than the standard benzyl (Bzl) group and is even stable to moderate concentrations of TFA (e.g., 50%) that would cleave a tBu group.[4][5] This stability makes it an excellent choice for synthesizing fully protected peptide fragments that can be later used in fragment condensation strategies.[1][4]
-
Suppression of Side Reactions: The steric bulk of the ortho-chlorine atoms effectively reduces the risk of O- to C-migration of the benzyl group during acid-mediated cleavage, a side reaction that can lead to the formation of 3-benzyltyrosine impurities.[5]
This guide provides the necessary protocols to harness the unique properties of Fmoc-Tyr(2,6-Cl₂-Bzl)-OH for advanced peptide synthesis projects.
Physicochemical and Handling Data
A thorough understanding of the reagent's properties is the foundation of a reproducible synthesis. Fmoc-Tyr(2,6-Cl₂-Bzl)-OH is a white crystalline powder that should be handled in accordance with standard laboratory safety practices.[]
| Property | Value | Source(s) |
| CAS Number | 112402-12-7 | [][7] |
| Molecular Formula | C₃₁H₂₅Cl₂NO₅ | [7] |
| Molecular Weight | 562.44 g/mol | [7] |
| Appearance | White crystalline powder | [] |
| Purity (Typical) | ≥98% (HPLC) | [] |
| Melting Point | 162-176 °C | [][8] |
| Storage Conditions | Store at 2-8 °C, desiccated | [] |
Structural Representation
The structure below highlights the key functional components of the molecule: the N-terminal Fmoc group, the L-tyrosine core, and the O-linked 2,6-dichlorobenzyl side-chain protecting group.
Caption: Structure of Fmoc-Tyr(2,6-Cl₂-Bzl)-OH.
Experimental Protocol: Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-Tyr(2,6-Cl₂-Bzl)-OH on a 0.1 mmol scale. The procedure follows the standard Fmoc/tBu strategy, with specific considerations for this derivative.[9][10]
Materials and Reagents
| Reagent | Purpose | Typical Grade/Supplier |
| Resin | Solid support (e.g., Rink Amide, Wang) | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| Fmoc-Tyr(2,6-Cl₂-Bzl)-OH | Amino acid building block | Peptide synthesis grade |
| Other Fmoc-amino acids | Other building blocks | Peptide synthesis grade |
| DMF | Primary solvent | Peptide synthesis grade |
| DCM | Swelling and washing solvent | ACS grade or higher |
| Piperidine | Fmoc deprotection agent | Reagent grade |
| HATU / HBTU | Coupling activator | Peptide synthesis grade |
| DIPEA (or Collidine) | Activation base | Peptide synthesis grade |
| Methanol, Isopropanol | Washing solvents | ACS grade or higher |
| Acetic Anhydride | Capping agent (optional) | Reagent grade |
| Kaiser Test Kit | In-process monitoring | For solid-phase synthesis |
SPPS Workflow Diagram
The synthesis is an iterative process, with each cycle adding one amino acid to the growing peptide chain. This cycle is the core of SPPS.[3]
Caption: Workflow for peptide cleavage and precipitation.
High-Acid Cleavage Protocol (HF or TFMSA)
WARNING: This procedure involves extremely corrosive and toxic acids. It must be performed by trained personnel in a specialized chemical fume hood using appropriate personal protective equipment (PPE) and an HF-compatible apparatus.
| Reagent | Role | Ratio (v/v) for HF | Ratio (v/v) for TFMSA |
| Anhydrous HF or TFMSA | Cleavage Reagent | 90% | 90% |
| Anisole or Thioanisole | Scavenger (protects Tyr, Trp) | 5% | 5% |
| Ethanedithiol (EDT) | Scavenger (protects Cys) | 3% | 3% |
| Triisopropylsilane (TIS) | Carbocation Scavenger | 2% | 2% |
-
Procedure:
-
Ensure the peptide-resin is thoroughly dried under vacuum.
-
Place the resin in the reaction vessel of an HF or TFMSA cleavage apparatus.
-
Add the scavenger cocktail (e.g., anisole).
-
Cool the vessel to 0 °C.
-
Carefully distill the required amount of anhydrous HF into the vessel or add the TFMSA solution.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the acid by evaporation under a stream of nitrogen.
-
Proceed immediately to peptide precipitation by washing the remaining residue with cold diethyl ether. [3]
-
Peptide Purification and Quality Control
After cleavage, the crude peptide must be purified and its identity confirmed. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the gold standards for peptide analysis. [11][12][13]
Purification by Reverse-Phase HPLC (RP-HPLC)
-
Principle: RP-HPLC separates the target peptide from impurities (e.g., truncated sequences, deletion sequences, remaining protecting groups) based on hydrophobicity. [14][15]* Typical Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Detection: UV absorbance at 214-220 nm (peptide bond) and 280 nm (aromatic residues). [11]
Time (min) % Mobile Phase B 0 5 5 5 35 65 40 95 45 95 | 50 | 5 |
-
Quality Control Analysis
-
Analytical RP-HPLC: Used to assess the purity of the final product. The purity is calculated by integrating the peak area of the desired peptide relative to the total peak area. [11][15]* Mass Spectrometry (MS): Confirms the identity of the peptide by verifying its molecular weight. ESI-MS or MALDI-TOF are commonly used techniques. [12]* Amino Acid Analysis (AAA): Can be performed to determine the net peptide content and confirm the amino acid composition of the final product. [11][12]
Conclusion
Fmoc-Tyr(2,6-Cl₂-Bzl)-OH is a specialized but powerful tool for advanced solid-phase peptide synthesis. Its exceptional side-chain stability under acidic conditions makes it the derivative of choice for synthetic routes involving the preparation of protected peptide fragments. While its use necessitates strong-acid cleavage protocols that demand specialized handling, the strategic advantages it offers in suppressing side reactions and enabling complex synthetic designs are invaluable. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and successfully incorporate this derivative into their synthetic targets.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
-
PubMed. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. Retrieved from [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]
-
University of Rochester. (n.d.). Strategies for the Selective Modification of Tyrosine and Tyrosine-Containing Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ACS Publications. (2011). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 111(3), 1743–1789. Retrieved from [Link]
-
ResearchGate. (2021). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Retrieved from [Link]
-
ResearchGate. (2011). Amino Acid-Protecting Groups. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Springer Nature Experiments. (2018). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Retrieved from [Link]
-
RSC Publishing. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. scbt.com [scbt.com]
- 8. FMOC-TYR(2,6-DICHLORO-BZL)-OH | 112402-12-7 [amp.chemicalbook.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. biosynth.com [biosynth.com]
- 13. ijsra.net [ijsra.net]
- 14. biovera.com.au [biovera.com.au]
- 15. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Boc-Tyr(2,6-Cl2-Bzl)-OH coupling methods in solution-phase synthesis
An Application Guide to Solution-Phase Coupling of N-α-Boc-L-tyrosine(2,6-dichlorobenzyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boc-Tyr(2,6-Cl2-Bzl)-OH
In the intricate field of peptide synthesis, the choice of protecting groups is paramount to achieving high yield and purity. N-α-tert-Butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine, or Boc-Tyr(2,6-Cl2-Bzl)-OH, is a specialized amino acid derivative designed for robust applications, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) and solution-phase strategies.[1] The core advantage of the 2,6-dichlorobenzyl (2,6-Cl2-Bzl) ether lies in its enhanced stability towards the moderately acidic conditions required for N-α-Boc group removal (typically Trifluoroacetic Acid, TFA).[2] This heightened acid resistance, compared to the standard benzyl (Bzl) group, minimizes premature deprotection of the tyrosine hydroxyl group during the synthesis of longer peptides that require multiple TFA treatment cycles.[2][3]
However, the very features that lend this building block its stability also present its primary challenge: significant steric hindrance. The bulky Boc group, combined with the sterically demanding and electron-withdrawing 2,6-Cl2-Bzl group, can impede the approach of the nucleophilic amine, slowing reaction kinetics and demanding more forceful activation methods to achieve efficient peptide bond formation.[3] This guide provides a comprehensive analysis of various coupling methods, offering detailed protocols and a rationale for overcoming the steric challenges associated with Boc-Tyr(2,6-Cl2-Bzl)-OH in solution-phase synthesis.
Logical Framework for Solution-Phase Peptide Elongation
The fundamental process of extending a peptide chain in solution phase involves a cyclical workflow. The core steps include the selective deprotection of the N-terminal amine of the growing peptide chain, followed by the coupling of the next protected amino acid.
Comparative Analysis of Key Coupling Methodologies
The success of coupling a sterically hindered residue like Boc-Tyr(2,6-Cl2-Bzl)-OH hinges on the selection of an appropriate activation method. The goal is to generate a highly reactive carboxyl species that can overcome the steric barrier without promoting side reactions, most notably racemization.
| Coupling Method | Reagent Type | Typical Reaction Time | Coupling Efficiency | Racemization Risk | Key Considerations & Work-up |
| DCC/HOBt | Carbodiimide | 12-24 hours | Good | Low with HOBt | Cost-effective. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and is easily removed by filtration.[4][5] |
| EDC/HOBt | Carbodiimide | 12-24 hours | Good | Low with HOBt | EDC and its urea byproduct are water-soluble, simplifying work-up through aqueous extraction.[4] Ideal for larger scale. |
| HBTU/DIPEA | Uronium/Aminium Salt | 1-4 hours | Very Good to Excellent | Low | Highly efficient and rapid.[6] Byproducts are soluble, requiring chromatographic or extraction-based purification.[5] Avoid prolonged pre-activation. |
| HATU/DIPEA | Uronium/Aminium Salt | 30-120 minutes | Excellent | Very Low | Among the most powerful reagents, especially for difficult couplings.[5][7] More expensive but highly effective. |
| PyBOP/DIPEA | Phosphonium Salt | 1-4 hours | Very Good | Low | Strong coupling reagent with high chemoselectivity.[8] Does not produce carcinogenic HMPA, unlike its predecessor BOP.[9] |
Mechanistic Insights into Activation Strategies
Carbodiimide-Mediated Activation with HOBt
Carbodiimides like Dicyclohexylcarbodiimide (DCC) are classic reagents for amide bond formation.[4] The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][10][11] This intermediate can then react with the amine. However, it is unstable and can rearrange into an unreactive N-acylurea, reducing yield.[4] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial; it intercepts the O-acylisourea to form a more stable HOBt-active ester. This ester is sufficiently reactive to couple with the amine while significantly suppressing the risk of racemization and N-acylurea formation.[4][5][10]
Uronium Salt-Mediated Activation (HBTU)
Uronium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient "in-situ" activating reagents.[7] In the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HBTU to directly form the HOBt-active ester, which then rapidly reacts with the amine component to form the peptide bond.[6][12][13] This pathway is generally faster and cleaner than the carbodiimide route, making it a preferred choice for sterically demanding couplings.[6]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for coupling Boc-Tyr(2,6-Cl2-Bzl)-OH to an exemplary amine component, Glycine methyl ester (H-Gly-OMe).
Protocol 1: Dipeptide Synthesis via DCC/HOBt Coupling
This protocol outlines a classic and cost-effective method for solution-phase synthesis. Its success relies on the insolubility of the DCU byproduct for purification.
Materials:
-
Boc-Tyr(2,6-Cl2-Bzl)-OH (1.0 eq.)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq.)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, saturated NaCl (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add NMM (1.0 eq.) dropwise to neutralize the hydrochloride salt. Stir for 20 minutes at 0°C. The formation of NMM·HCl salt may be observed as a precipitate.
-
Preparation of the Carboxyl Component: In a separate flask, dissolve Boc-Tyr(2,6-Cl2-Bzl)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Coupling Reaction: Add the neutralized glycine methyl ester solution from step 2 to the carboxyl component mixture.
-
Cool the combined reaction mixture to 0°C.
-
In a small beaker, dissolve DCC (1.1 eq.) in a minimal amount of DCM. Add this solution dropwise to the main reaction flask with vigorous stirring over 15 minutes. A thick white precipitate of DCU will form almost immediately.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting amino acid.
-
Work-up:
-
Filter the reaction mixture through a Celite pad or sintered glass funnel to completely remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
-
Purification: The crude product can be further purified by silica gel column chromatography or recrystallization if necessary.
Protocol 2: Dipeptide Synthesis via HBTU/DIPEA Coupling
This protocol details a more rapid and highly efficient method suitable for overcoming the steric hindrance of the title compound.
Materials:
-
Boc-Tyr(2,6-Cl2-Bzl)-OH (1.0 eq.)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq.)
-
HBTU (1.0 eq.)
-
Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, saturated NaCl (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Activation of Carboxyl Component: In a round-bottom flask, dissolve Boc-Tyr(2,6-Cl2-Bzl)-OH (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0°C and add DIPEA (2.2 eq.) dropwise. The solution may change color (e.g., to yellow), indicating activation. Stir the mixture for 10-15 minutes at 0°C for pre-activation.
-
Amine Component Addition: In a separate beaker, dissolve H-Gly-OMe·HCl (1.0 eq.) in a small amount of DMF. Note: The excess DIPEA added in the activation step will neutralize the HCl salt in situ.
-
Add the amine solution to the activated carboxyl component mixture at 0°C.
-
Coupling Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc).
-
Transfer to a separatory funnel and wash thoroughly with 1M HCl (2-3x) to remove DIPEA and unreacted HOBt.
-
Wash with saturated NaHCO₃ solution (2x) to remove any unreacted carboxylic acid, followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product should be purified by silica gel column chromatography to remove tetramethylurea and other soluble byproducts.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Insufficient reaction time or activation. - Steric hindrance is greater than anticipated. - Impure reagents or wet solvents. | - Extend the reaction time. - Switch to a more powerful coupling reagent like HATU. - Ensure all reagents are pure and solvents are anhydrous. |
| Racemization | - Excessive pre-activation time. - Presence of excess base, especially with urethane-protected amino acids. - Omission of an additive like HOBt with carbodiimides. | - Minimize pre-activation time before adding the amine component. - Use a stoichiometric amount of base. NMM is often considered less prone to inducing racemization than DIPEA. - Always use HOBt or OxymaPure with carbodiimide reagents.[10][14] |
| N-Acylurea Formation | - Using DCC or EDC without an additive. - Slow reaction with the amine component. | - Always include HOBt or a similar additive in the reaction mixture.[4] The additive rapidly converts the O-acylisourea to a more stable active ester. |
| Difficult Work-up | - Emulsion formation during aqueous extraction. - Byproducts are co-eluting with the product during chromatography. | - Add brine to the aqueous layer to break emulsions. - Optimize the solvent system for column chromatography; a different solvent gradient may improve separation. |
Conclusion
The successful incorporation of Boc-Tyr(2,6-Cl2-Bzl)-OH in solution-phase peptide synthesis is a readily achievable goal, provided that the inherent steric challenges are addressed with a suitable coupling strategy. While traditional carbodiimide methods, when paired with additives like HOBt, offer a reliable and economical route, modern uronium and phosphonium salt reagents such as HBTU and HATU provide superior efficiency and speed, often proving decisive for difficult couplings. The choice of method will ultimately depend on the specific peptide sequence, reaction scale, and available resources. By understanding the mechanisms behind these activation strategies and adhering to meticulous experimental protocol, researchers can effectively leverage the protective benefits of the 2,6-dichlorobenzyl group to synthesize complex, high-purity peptides.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Vertex AI Search
-
Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]
-
Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. [Link]
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. [Link]
-
Solid and Solution phase peptide synthesis PPT.pptx. Slideshare. [Link]
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH. [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts. [Link]
-
Synthesis of Peptides by Solution Methods. (2025). ResearchGate. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
solid phase peptide. Moodle@Units. [Link]
-
Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]
-
Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. NIH. [Link]
-
Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. PubMed. [Link]
-
Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. file.globalso.com [file.globalso.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Note: Advanced RP-HPLC Strategies for the Purification of Peptides Containing Hydrophobic Tyr(2,6-Cl2-Bzl) Residues
Introduction
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of peptides with enhanced stability, potency, and unique pharmacological profiles.[1][2][3] One such ncAA, L-4-(2,6-dichlorobenzyloxy)-phenylalanine, or Tyr(2,6-Cl2-Bzl), introduces a bulky, highly hydrophobic dichlorobenzyl moiety. While beneficial for modulating peptide-protein interactions, this residue presents significant challenges during purification. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols often fail, leading to poor peak shape, low recovery, and irreversible adsorption to the stationary phase.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful purification of peptides containing the Tyr(2,6-Cl2-Bzl) residue. We will delve into the underlying principles of the challenges posed by this hydrophobic residue and provide detailed, field-proven protocols to overcome them.
The Challenge: Extreme Hydrophobicity and Aggregation
The core difficulty in purifying peptides with Tyr(2,6-Cl2-Bzl) stems from the residue's physicochemical properties. The dichlorobenzyl group dramatically increases the overall hydrophobicity of the peptide, leading to several predictable purification issues:
-
Poor Aqueous Solubility: The peptide may be difficult to dissolve in the initial, highly aqueous mobile phase, leading to sample loss and precipitation on the column.[5]
-
Strong Stationary Phase Interaction: The extreme hydrophobicity causes tenacious binding to traditional C18 stationary phases, requiring high concentrations of organic solvent for elution. This can result in broad, tailing peaks and poor resolution from closely eluting impurities.[4]
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate via intermolecular hydrophobic interactions, especially at high concentrations.[6][7] This can lead to column clogging, reduced recovery, and the appearance of multiple peaks for a single species.
-
Irreversible Adsorption: In severe cases, the peptide can bind so strongly to the column that it fails to elute, resulting in complete loss of the sample.[4]
To address these challenges, a systematic approach to method development is required, focusing on optimizing the sample preparation, mobile phase composition, stationary phase chemistry, and chromatographic conditions.
Strategic Method Development and Optimization
A successful purification strategy for these challenging peptides involves a multi-faceted approach. Below, we outline key considerations and protocols.
Pre-Chromatography: Solubility Testing is Critical
Before any purification attempt, it is imperative to establish an effective solvent system for the crude peptide.[5] Improper dissolution is a primary cause of purification failure.
Protocol: Small-Scale Solubility Testing
-
Sample Preparation: Aliquot approximately 0.5-1.0 mg of the crude lyophilized peptide into several microcentrifuge tubes.
-
Solvent Screening: Test a range of solvents and mixtures. Start with solvents typically used for sample injection in RP-HPLC.
-
Initial Test: Begin with the intended initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Organic Solvents: If insoluble, test pure organic solvents such as acetonitrile (ACN), isopropanol (IPA), or dimethylformamide (DMF).[8] Note: Use DMSO with caution as it can oxidize Met and Cys residues and is difficult to remove.[9]
-
Strategic Dissolution: For highly hydrophobic peptides, a useful technique is to first wet the peptide with a small amount of a strong organic solvent (like pure ACN or IPA) before adding the aqueous component.[5] This helps to overcome initial wetting problems.[5]
-
-
Sonication: After adding the solvent, vortex the sample and then sonicate for 5-10 minutes. Sonication helps break up aggregates and enhances solubilization.
-
Visual Inspection: Centrifuge the tubes briefly and carefully inspect for any undissolved particulates, cloudiness, or gel formation, which indicate incomplete solubility. The ideal solvent will yield a clear solution.
Mobile Phase Optimization: The Key to Modulating Retention
The mobile phase composition is the most powerful tool for manipulating peptide retention and improving peak shape.
Aqueous Phase (Solvent A): The Role of Ion-Pairing Agents
For peptide purification, an acidic modifier is essential. Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard choice.[4][10] TFA serves two primary functions:
-
Ion Pairing: It forms a neutral ion pair with positively charged residues (e.g., Lys, Arg, His, N-terminus) on the peptide.[4][11][12] This increases the peptide's overall hydrophobicity, enhancing retention and providing a consistent interaction mechanism with the stationary phase.[4]
-
Silanol Masking: It suppresses the ionization of residual silanol groups on the silica-based column packing, which can otherwise cause undesirable secondary interactions and lead to peak tailing.[4]
For peptides with Tyr(2,6-Cl2-Bzl), which may be retained too strongly even with TFA, consider using a less hydrophobic ion-pairing agent like formic acid (FA). However, FA is a weaker acid and may result in broader peaks. Alternatively, more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to increase retention of less hydrophobic impurities, potentially improving resolution from the target peptide.[13][14]
Organic Phase (Solvent B): Beyond Acetonitrile
Acetonitrile (ACN) is the most common organic modifier in RP-HPLC due to its low viscosity and UV transparency. However, for extremely hydrophobic peptides, alternative solvents can offer different selectivity and improve solubility.
-
Isopropanol (IPA) or n-Propanol: These alcohols are stronger solvents than ACN and can be more effective at eluting highly retained, hydrophobic compounds.[5] They can be used as a component of the organic phase (e.g., a mixture of ACN and IPA) to improve peak shape and recovery.[5]
-
Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting impurities from the highly retained target peptide.[9] Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution percentage of the peptide. Then, optimize the gradient around that point (e.g., a 1% per minute gradient slope).[15]
Stationary Phase Selection: Matching the Column to the Peptide
While C18 columns are the workhorse of peptide purification, their high hydrophobicity can be detrimental for peptides containing Tyr(2,6-Cl2-Bzl).[4][10]
Table 1: Recommended Column Chemistries for Hydrophobic Peptides
| Stationary Phase | Chain Length | Key Characteristics & Rationale |
| C18 (Octadecyl) | 18 carbons | Standard for general peptides. May cause excessive retention for extremely hydrophobic peptides. Use with caution.[10] |
| C8 (Octyl) | 8 carbons | Less hydrophobic than C18. Reduces strong interactions, leading to earlier elution and potentially sharper peaks for very hydrophobic peptides.[4][8] |
| C4 (Butyl) | 4 carbons | Even less hydrophobic. Often recommended for very large or highly hydrophobic peptides and proteins to prevent irreversible binding.[4] |
| Phenyl (Diphenyl) | - | Offers alternative selectivity through π-π interactions with aromatic residues. Can be particularly effective for peptides rich in aromatic amino acids, including the Tyr(2,6-Cl2-Bzl) residue.[5][8] |
| Wide-Pore Silica | (e.g., 300 Å) | The pore size of the silica support is critical. For peptides (typically >20 amino acids), a wide-pore (300 Å) column is recommended to ensure the molecule can freely access the bonded phase within the pores, improving peak shape and loading capacity.[16] |
The Effect of Temperature
Increasing the column temperature (e.g., to 40-60 °C) is a highly effective strategy for improving the purification of hydrophobic peptides.[17]
-
Improved Solubility: Higher temperatures increase the solubility of the peptide in the mobile phase, reducing the risk of precipitation.[17]
-
Enhanced Mass Transfer: It reduces the viscosity of the mobile phase, which improves mass transfer kinetics between the mobile and stationary phases. This leads to sharper, more symmetrical peaks and better resolution.[4]
-
Reduced Retention: Elevated temperatures typically decrease the retention time of hydrophobic peptides, which can be beneficial when dealing with very strong interactions.
Workflow and Protocols
The following diagram and protocol outline a systematic approach to purifying a peptide containing Tyr(2,6-Cl2-Bzl).
Caption: Workflow for hydrophobic peptide purification.
Protocol: RP-HPLC Purification of a Tyr(2,6-Cl2-Bzl) Containing Peptide
1. Materials and Mobile Phase Preparation:
-
Solvent A: 0.1% TFA (v/v) in HPLC-grade water.
-
Solvent B: 0.1% TFA (v/v) in HPLC-grade acetonitrile (ACN).
-
Strong Solvent (optional): 0.1% TFA (v/v) in isopropanol (IPA).
-
Sample Solvent: Prepare the optimal solvent determined from solubility testing (e.g., 50:50 ACN:Water with 0.1% TFA).
-
HPLC System: A preparative HPLC system with a UV detector and fraction collector.
-
Column: A wide-pore (300 Å) C4 or C8 column is recommended as a starting point.
2. Sample Preparation:
-
Weigh the crude peptide and dissolve it in the chosen sample solvent at a concentration of 1-5 mg/mL. Lower concentrations are preferred to minimize aggregation.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[18]
3. Method Development (Analytical Scale):
-
Column: Start with a C8 or C4 analytical column (e.g., 4.6 x 150 mm, 300 Å).
-
Column Temperature: Set the column oven to 50 °C.
-
Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5-95% Solvent B over 30 minutes.
-
Detection: 220 nm.
-
-
Analysis: Identify the retention time and peak shape of the target peptide.
-
Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 60% B, a new gradient could be 40-70% B over 30 minutes.
4. Preparative Purification:
-
Scale-Up: Switch to a preparative column of the same chemistry. Adjust the flow rate and injection volume according to the column dimensions.
-
Equilibration: Equilibrate the column with the starting mobile phase composition for at least 5-10 column volumes.
-
Injection: Inject the filtered crude peptide solution.
-
Gradient: Run the optimized shallow gradient.
-
Fraction Collection: Collect fractions across the main peak and baseline-resolve them from impurities.
-
Post-Run Wash: After the gradient, wash the column with a high concentration of organic solvent (e.g., 95% B, potentially including IPA) to elute any remaining strongly bound material.
5. Post-Purification Analysis and Processing:
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry (MS) to confirm the purity and identity of the target peptide.
-
Pooling: Combine the fractions that meet the desired purity specification.
-
Lyophilization: Freeze the pooled solution and lyophilize to obtain the final purified peptide as a fluffy white powder.
Conclusion
The successful purification of peptides containing the highly hydrophobic Tyr(2,6-Cl2-Bzl) residue is a challenging but achievable task. It requires a departure from standard protocols and a systematic approach to method development. By prioritizing solubility, carefully selecting the column stationary phase, optimizing the mobile phase (including the use of alternative organic solvents), and leveraging elevated temperatures, researchers can effectively overcome issues of poor recovery, peak tailing, and aggregation. The protocols and strategies outlined in this note provide a robust framework for achieving high-purity peptides incorporating this and other challenging hydrophobic non-canonical amino acids, thereby accelerating research and drug development efforts.
References
- Benchchem. Optimizing HPLC Purification of Hydrophobic Peptides.
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase.
- Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
- Waters Corporation. Peptide Isolation – Method Development Considerations.
- Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
- LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- PubMed. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography.
- MDPI. (2021). The Role of Counter-Ions in Peptides—An Overview.
- ResearchGate. (2007). Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides.
- Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification.
- ResearchGate. (2016). How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da?.
- ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?.
- National Institutes of Health. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
- Wiley Online Library. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges.
- Bachem. Peptide Purification Process & Methods: An Overview.
- Sigma-Aldrich. Solubility Guidelines for Peptides.
- National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- PubMed. (2012). Aggregation of amyloidogenic peptides near hydrophobic and hydrophilic surfaces.
- Humana Press. (2003). HPLC of Peptides and Proteins: Methods and Protocols.
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nestgrp.com [nestgrp.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation of amyloidogenic peptides near hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. bachem.com [bachem.com]
- 11. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 17. waters.com [waters.com]
- 18. renyi.hu [renyi.hu]
Coupling reagents for incorporating Fmoc-Tyr(2,6-Cl2-Bzl)-OH in SPPS
Application Note & Protocol
Topic: Navigating Steric Hindrance: A Guide to Coupling Reagents for Incorporating Fmoc-Tyr(2,6-Cl2-Bzl)-OH in SPPS
Abstract
The incorporation of sterically hindered amino acids is a persistent challenge in Solid-Phase Peptide Synthesis (SPPS). Fmoc-Tyr(2,6-Cl2-Bzl)-OH, a derivative valued for its stable side-chain protection, presents a significant hurdle due to the extreme steric bulk of the 2,6-dichlorobenzyl protecting group. This bulk impedes the approach of the incoming amine to the activated carboxyl group, often leading to incomplete coupling reactions, deletion sequences, and complex purification profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal coupling reagents and protocols to efficiently incorporate this challenging residue. We will explore the mechanistic underpinnings of various reagent classes, from classic carbodiimides to modern onium salts, and provide field-tested, step-by-step protocols to maximize coupling efficiency and ensure the integrity of the final peptide product.
The Challenge: Understanding Steric Hindrance in SPPS
In standard SPPS, the formation of a peptide bond involves the activation of a C-terminal carboxyl group of a protected amino acid, followed by nucleophilic attack from the N-terminal amine of the resin-bound peptide chain.[1][2] The success of this acylation step is highly dependent on the accessibility of the reacting centers.
The Fmoc-Tyr(2,6-Cl2-Bzl)-OH residue introduces a formidable steric barrier. The two chlorine atoms at the ortho-positions of the benzyl ring prevent free rotation, locking the bulky aromatic group in a position that physically shields the reaction center. This steric clash can dramatically slow down the reaction rate, often preventing the coupling from reaching completion under standard conditions.[3][4][5] Inefficient coupling of such residues results in "deletion sequences"—peptides lacking the intended amino acid—which are often difficult to separate from the target peptide during purification. Therefore, overcoming this steric barrier requires the use of highly efficient activation methods.[3][6]
A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical factor in overcoming steric hindrance.[1] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, each with distinct mechanisms and efficiencies.
Carbodiimide Reagents
Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), are classic coupling reagents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8]
-
Mechanism: The O-acylisourea can either react directly with the amine or, more commonly in SPPS, react with a second molecule of the carboxylic acid to form a symmetric anhydride, which then acylates the amine.[7]
-
Advantages: DIC is cost-effective and, as a liquid, easy to handle in automated synthesizers. The diisopropylurea (DIU) byproduct is soluble in common SPPS solvents.[1][7]
-
Limitations: For hindered couplings, the reaction rate can be slow, and the O-acylisourea intermediate is susceptible to a side reaction where it rearranges into an unreactive N-acylurea, terminating the coupling.[7]
To mitigate these limitations and reduce racemization, carbodiimides are almost always used with nucleophilic additives.[8]
-
HOBt (1-Hydroxybenzotriazole): The traditional additive, which forms an active ester that is more stable than the O-acylisourea, reducing side reactions.[1]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt.[9][10] It is more acidic than HOBt, leading to more reactive active esters and often superior coupling efficiency, especially for hindered systems.[9][11][12][13] The DIC/Oxyma combination has proven to be a highly effective and safe system.[12][14]
Onium Salts: Phosphonium and Aminium/Uronium Reagents
Onium salts have become the reagents of choice for difficult couplings due to their high reactivity and efficiency.[1][15][16] They function by rapidly converting the carboxylic acid into a stable, highly reactive ester in the presence of a base.
Phosphonium Salts (e.g., PyBOP®, PyAOP®)
-
Mechanism: In the presence of a base, the carboxylate anion attacks the phosphonium cation to form an acyloxyphosphonium intermediate, which rapidly converts to a benzotriazole active ester (OBt or OAt).[17][18]
-
Advantages: These reagents are highly efficient and are not prone to the guanidinylation side reaction seen with aminium salts, making them safer for reactions where activation may be slow (e.g., with very hindered residues).[19] PyAOP, which is based on HOAt, is more reactive than the HOBt-based PyBOP.[18]
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU®)
-
Mechanism: These reagents react similarly to phosphonium salts, forming highly reactive OBt, OAt, or Oxyma active esters.[20][21]
-
Advantages: Generally considered the most powerful class of coupling reagents.[3]
-
HBTU/HCTU: Highly effective and widely used reagents based on HOBt and 6-Cl-HOBt, respectively.[1][2]
-
HATU: Based on the more acidic HOAt, HATU is exceptionally efficient for coupling sterically hindered amino acids.[3][17][22] The anchimeric assistance from the pyridine nitrogen in the HOAt moiety further enhances its reactivity.[19]
-
COMU: An Oxyma-based uronium salt that offers coupling efficiency comparable or superior to HATU but with a significantly better safety profile, as it avoids the use of potentially explosive benzotriazole derivatives.[1][9][11]
-
-
Limitations: Can cause guanidinylation of the N-terminal amine if excess reagent is used or if carboxyl activation is slow.[19][20]
Table 1: Comparative Overview of Common Coupling Reagents
| Reagent Class | Examples | Activating Additive | Relative Reactivity | Key Advantages | Potential Issues |
| Carbodiimide | DIC, EDC | HOBt, OxymaPure | Moderate | Cost-effective, soluble byproducts (DIC) | Slow for hindered couplings, N-acylurea formation, racemization without additives |
| Phosphonium | PyBOP, PyAOP | HOBt, HOAt (Internal) | High | High efficiency, no guanidinylation | Byproducts can be difficult to remove |
| Aminium/Uronium | HBTU, HATU, COMU | HOBt, HOAt, Oxyma (Internal) | Very High | Highest efficiency, especially HATU/COMU for hindered couplings | Guanidinylation side reaction, cost, safety (HOBt/HOAt reagents)[9][10] |
Recommended Protocols for Fmoc-Tyr(2,6-Cl2-Bzl)-OH Incorporation
Successful incorporation of this hindered residue requires optimized conditions, including sufficient excesses of reagents and adequate reaction times. Monitoring the reaction for completion using a qualitative test (e.g., the Kaiser test) is critical.[3] If the test remains positive, a second coupling is recommended.
Workflow for a Standard SPPS Coupling Cycle
The following diagram illustrates the key steps in a single amino acid coupling cycle during Fmoc-based SPPS.
Caption: Standard workflow for one coupling cycle in Fmoc-SPPS.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is the gold standard for incorporating severely hindered residues like Fmoc-Tyr(2,6-Cl2-Bzl)-OH.
-
Reagents & Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol scale)
-
Fmoc-Tyr(2,6-Cl2-Bzl)-OH (5 eq., 0.5 mmol)
-
HATU (4.9 eq., 0.49 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel. Perform Fmoc deprotection to expose the free amine. Wash thoroughly with DMF (5-7 times).
-
Activation Solution: In a separate vial, dissolve Fmoc-Tyr(2,6-Cl2-Bzl)-OH and HATU in DMF (approx. 2 mL).
-
Pre-activation: Add DIPEA to the activation solution. The solution may change color. Vortex for 1-2 minutes. The base initiates the formation of the highly reactive OAt-ester.[3]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult sequences, extending the time or gentle heating (35-40°C) can be beneficial.[3]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), a second coupling (repeating steps 2-6) is required.
-
Protocol 2: The Robust and Safer DIC/OxymaPure Approach
This method provides an excellent balance of efficiency, cost, and safety, avoiding the use of explosive benzotriazole-based reagents.
-
Reagents & Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol scale)
-
Fmoc-Tyr(2,6-Cl2-Bzl)-OH (5 eq., 0.5 mmol)
-
OxymaPure (5 eq., 0.5 mmol)
-
DIC (5 eq., 0.5 mmol)
-
Anhydrous DMF
-
-
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Activation Solution: In a separate vial, dissolve Fmoc-Tyr(2,6-Cl2-Bzl)-OH and OxymaPure in DMF (approx. 2 mL).
-
Pre-activation: Add DIC to the solution and allow it to pre-activate for 5-10 minutes at room temperature.[10][12] This step is crucial for forming the Oxyma-ester intermediate.
-
Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing & Monitoring: Follow steps 6 and 7 from Protocol 1.
-
Table 2: Quick Reference for Recommended Coupling Conditions (0.1 mmol scale)
| Parameter | Protocol 1 (HATU) | Protocol 2 (DIC/Oxyma) |
| Amino Acid | 5 eq. (Fmoc-Tyr(2,6-Cl2-Bzl)-OH) | 5 eq. (Fmoc-Tyr(2,6-Cl2-Bzl)-OH) |
| Coupling Reagent | 4.9 eq. (HATU) | 5 eq. (DIC) |
| Additive | N/A (Internal HOAt) | 5 eq. (OxymaPure) |
| Base | 10 eq. (DIPEA) | N/A (Base-free activation) |
| Pre-activation | 1-2 minutes | 5-10 minutes |
| Coupling Time | 2-4 hours | 2-4 hours |
Mechanistic Overview of Activation
Understanding the activation mechanism helps in troubleshooting and optimizing protocols. The diagrams below illustrate the formation of the key reactive intermediates for each reagent class.
Caption: Simplified activation mechanisms for different coupling reagent classes.
Conclusion and Best Practices
The successful incorporation of the sterically demanding Fmoc-Tyr(2,6-Cl2-Bzl)-OH residue is achievable with the appropriate selection of coupling reagents and optimized protocols.
-
Primary Recommendation: For maximum efficiency and to overcome the severe steric hindrance, HATU (or the more cost-effective HCTU ) is the reagent of choice. Its high reactivity ensures the coupling reaction proceeds as close to completion as possible.
-
Safer, Effective Alternative: The DIC/OxymaPure system is a highly recommended alternative. It provides excellent coupling efficiency, often comparable to HOAt-based reagents, while eliminating the safety risks associated with potentially explosive benzotriazoles.[9][10][11]
-
Critical Best Practices:
-
Always use a sufficient excess of amino acid and coupling reagents (typically 4-5 equivalents).
-
Monitor reaction completion with a qualitative test and perform a second coupling if necessary.
-
Consider extending reaction times or using mild heat (35-40°C) for difficult sequences.
-
For peptides prone to racemization, using a sterically hindered base like 2,4,6-collidine instead of DIPEA can be beneficial, although this may slightly reduce the coupling rate.[23][24]
-
By implementing these strategies, researchers can confidently incorporate Fmoc-Tyr(2,6-Cl2-Bzl)-OH and other hindered amino acids, facilitating the synthesis of complex and novel peptides.
References
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
- El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents.
- Wikipedia contributors. (n.d.). Peptide synthesis. Wikipedia.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Luxembourg Bio Technologies.
- ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. ACS Omega.
- Subirós-Funosas, R., et al. (2017). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Tesi doctoral.
- McFarland, A. D., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. The Journal of Organic Chemistry.
- Ghaffar, T., et al. (2020). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- Vrettos, E. I., et al. (2017).
- Hayashi, Y., & Kumar, V. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
- Creative Proteomics. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- BenchChem. (2025).
- Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
- Valeur, E., & Bradley, M. (2009).
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
- ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Sources
- 1. bachem.com [bachem.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 16. researchgate.net [researchgate.net]
- 17. file.globalso.com [file.globalso.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 20. people.uniurb.it [people.uniurb.it]
- 21. researchgate.net [researchgate.net]
- 22. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 23. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Note: Solubility Profiling of H-Tyr(2,6-Cl2-Bzl)-OH in Standard SPPS Solvents
Introduction: The Critical Role of Amino Acid Solubility in SPPS
Successful Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on the efficient and complete reaction of reagents at every step of peptide chain elongation. A prerequisite for this is the adequate solvation of all components, including the resin, the growing peptide chain, and, crucially, the incoming protected amino acid.[1][2] Poor solubility of a protected amino acid derivative can lead to several downstream complications, including incomplete coupling reactions, the formation of deletion sequences, and ultimately, lower purity and yield of the target peptide.[3]
This application note provides a detailed guide to understanding and evaluating the solubility of H-Tyr(2,6-Cl2-Bzl)-OH, a sterically hindered tyrosine derivative, in three commonly used SPPS solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). We will explore the physicochemical factors influencing its solubility and provide a detailed protocol for researchers to determine and optimize solubility in their own laboratory settings.
Understanding this compound: A Unique Building Block
This compound is a derivative of L-tyrosine where the phenolic hydroxyl group is protected by a 2,6-dichlorobenzyl ether.[4] This protecting group is employed to prevent undesirable side reactions at the tyrosine side chain during peptide synthesis.[5][6] The selection of a protecting group is a critical decision that impacts not only the prevention of side reactions but also the solubility of the amino acid derivative.[7][8][9]
Key Molecular Features Influencing Solubility:
-
Zwitterionic Nature: Like all free amino acids, this compound possesses a free amino group and a carboxylic acid group, allowing it to exist as a zwitterion. This contributes to its polarity.
-
The 2,6-Dichlorobenzyl Group: This is a bulky and hydrophobic protecting group. The presence of two chlorine atoms withdraws electron density from the benzyl ring, and its overall nonpolar character significantly influences the molecule's interaction with different solvents.[10] This bulky group can also present steric challenges that affect solvation.[8]
-
Aromatic Systems: The presence of two aromatic rings (the tyrosine side chain and the dichlorobenzyl group) allows for potential π-π stacking interactions, which can either enhance solubility in aromatic-friendly solvents or lead to aggregation in others.
SPPS Solvents: A Comparative Overview
The choice of solvent in SPPS is critical for solvating the resin and the growing peptide chain.[1][11] The most common solvents are polar aprotic solvents.[12]
-
N,N-Dimethylformamide (DMF): A widely used polar aprotic solvent, DMF is effective at solvating a broad range of protected amino acids and swelling polystyrene-based resins.[1][13]
-
N-Methyl-2-pyrrolidone (NMP): Also a polar aprotic solvent, NMP is generally considered to have stronger solvating properties than DMF for many challenging sequences and can be more effective at disrupting peptide aggregation.[1][13] Most common peptide reagents are highly soluble in NMP.[1]
-
Dichloromethane (DCM): A less polar solvent, DCM is often used in Boc-strategy SPPS and for washing steps.[1] While it is a good solvent for many small organic molecules, its ability to solvate larger, more polar protected amino acids and peptides can be limited.[1]
Experimental Protocol: Determining the Solubility of this compound
The following protocol provides a reliable "shake-flask" method for determining the saturation solubility of this compound in a given solvent. This method is straightforward and can be performed with standard laboratory equipment.
Diagram of the Experimental Workflow
Caption: Workflow for determining amino acid solubility.
Materials and Equipment:
-
This compound (CAS: 40298-69-9)[4]
-
High-purity SPPS grade DMF, NMP, and DCM
-
Analytical balance (± 0.1 mg accuracy)
-
2 mL glass vials with screw caps
-
Calibrated micropipettes
-
Vortex mixer or orbital shaker
-
Constant temperature incubator or water bath
-
Centrifuge (optional)
-
UV-Vis Spectrophotometer (optional, for spectroscopic method)
Step-by-Step Methodology:
-
Preparation of Samples:
-
Label a series of 2 mL glass vials for each solvent to be tested (DMF, NMP, DCM).
-
Into each series of vials, weigh increasing amounts of this compound. For example: 10 mg, 20 mg, 30 mg, 40 mg, 50 mg, etc. Record the exact mass for each.
-
Carefully add exactly 1.0 mL of the respective solvent to each vial.
-
-
Equilibration:
-
Securely cap all vials to prevent solvent evaporation.
-
Place the vials on a shaker or vortex mixer and agitate at a constant, controlled temperature (e.g., 25°C) for 24 hours. This ensures that the system reaches equilibrium.
-
After 24 hours, visually inspect the vials. Identify the lowest concentration that still has undissolved solid material. This indicates that saturation has been achieved.
-
Allow the saturated solutions (those with visible excess solid) to stand undisturbed for at least 2 hours to allow the solid to settle. Alternatively, centrifuge the vials at a low speed to pellet the excess solid.
-
-
Quantification (Gravimetric Method):
-
Pre-weigh a clean, dry vial for each sample to be analyzed.
-
Carefully withdraw a precise aliquot of the clear supernatant (e.g., 500 µL) from a saturated vial, ensuring no solid particles are transferred.
-
Dispense the supernatant into the pre-weighed vial and record the exact volume transferred.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the amino acid.
-
Once the solvent is fully evaporated, weigh the vial containing the dried residue.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant (mL)
-
-
Data Interpretation:
-
Perform the measurement in triplicate for each solvent to ensure reproducibility.
-
The solubility is the average concentration of the solute in the saturated solutions.
-
Expected Solubility Profile and Discussion
While precise experimental values require laboratory measurement, a qualitative solubility profile can be predicted based on the physicochemical properties of the solute and solvents. The bulky, hydrophobic 2,6-dichlorobenzyl group is expected to significantly impact solubility.
Table 1: Predicted Qualitative and Illustrative Quantitative Solubility of this compound in SPPS Solvents at 25°C.
| Solvent | Polarity Index | Predicted Qualitative Solubility | Illustrative Solubility (mg/mL) | Rationale |
| NMP | 6.7 | High | ~150 - 200 | NMP is a highly polar aprotic solvent known for its excellent solvating power, which can overcome the hydrophobicity of the protecting group.[1][13] |
| DMF | 6.4 | Moderate to High | ~100 - 150 | DMF is also a strong polar aprotic solvent but can be slightly less effective than NMP for highly hydrophobic or aggregation-prone molecules.[1][14] |
| DCM | 3.1 | Low | < 20 | As a less polar solvent, DCM is not expected to effectively solvate the polar zwitterionic portion of the amino acid, leading to poor solubility.[1] |
Causality Behind the Expected Results:
The high expected solubility in NMP and DMF is attributed to their ability to effectively solvate both the polar zwitterionic backbone and, to some extent, the large hydrophobic side chain. Their high polarity and hydrogen bond accepting capabilities can interact favorably with the amino and carboxylic acid groups. Conversely, the low polarity of DCM makes it a poor solvent for the charged backbone, resulting in low overall solubility despite its ability to solvate the hydrophobic protecting group. The bulky nature of the 2,6-dichlorobenzyl group likely limits the maximum achievable concentration even in the best solvents compared to less hindered derivatives like H-Tyr(Bzl)-OH.
Conclusion and Recommendations
The solubility of this compound is a critical parameter for its successful application in SPPS. Based on its molecular structure, it is predicted to have the highest solubility in NMP, followed by DMF, with significantly lower solubility in DCM.
For optimal performance in SPPS, we recommend the following:
-
Solvent Selection: NMP is the preferred solvent for dissolving this compound, especially when preparing stock solutions for automated synthesizers. DMF is a viable alternative.
-
Solubility Verification: Always perform a solubility test with a small amount of the amino acid in the chosen solvent before committing the entire batch to a synthesis run.[15]
-
Use of Co-solvents: For particularly challenging cases, the use of co-solvents or additives may be explored, although their compatibility with the SPPS chemistry must be verified.
-
Sonication: Gentle sonication can help break up solid particles and facilitate dissolution, but it will not increase the equilibrium solubility.[15]
By carefully considering and experimentally verifying the solubility of this compound, researchers can mitigate risks of incomplete couplings and improve the overall efficiency and purity of their peptide synthesis campaigns.
References
-
AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12889146, Boc-D-tyr(2,6-CL2-bzl)-OH. Retrieved from [Link]
-
ResearchGate (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents... [Image]. Retrieved from [Link]
-
AAPPTec (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]
-
Biotage (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
- Yamashiro, D., & Li, C. H. (1973). Protection of Tyrosine in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 38(3), 591–592.
-
ResearchGate (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Retrieved from [Link]
- Vinogradov, A. A., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
-
ResearchGate (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]
- Moroder, L. (2005). Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (p. 1). Georg Thieme Verlag.
-
Baishixing Co.,Ltd (n.d.). Protecting Amino Acids Supplier. Retrieved from [Link]
- Google Patents (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
- Roy, G., et al. (2024). Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems. Biophysical Chemistry, 309, 107229.
-
ResearchGate (n.d.). Summary of hazardous polar aprotic solvents currently used for SPPS. Retrieved from [Link]
- Kent, S. B. H. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 60(3-4), 1-13.
- Fields, G. B. (1997). Solvents for Solid-Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 85-94). Academic Press.
- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2439-2495.
- Thompson, R. E., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal, 25(1), 8-28.
Sources
- 1. peptide.com [peptide.com]
- 2. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. Protection of tyrosine in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Boc-D-tyr(2,6-CL2-bzl)-OH | C21H23Cl2NO5 | CID 12889146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
Application Notes & Protocols: A Guide to Manual Solid-Phase Synthesis of Peptides with Benzyl-Protected Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating benzyl-protected tyrosine (Tyr(Bzl)). The Fmoc/tBu orthogonal protection strategy forms the core of this methodology, ensuring efficient and high-fidelity peptide assembly. This guide offers a detailed, step-by-step workflow, from resin preparation to final peptide cleavage and purification. Beyond a simple recitation of steps, this protocol delves into the chemical principles and strategic considerations behind each experimental choice, empowering researchers to troubleshoot and adapt the methodology for their specific peptide targets.
Introduction
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the way peptides are created, enabling the routine construction of complex sequences.[1] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a cornerstone of modern SPPS, favored for its base-lability which allows for mild deprotection conditions.[2] This is in contrast to the harsher acidic conditions required for Boc-based strategies.[1][3] The incorporation of amino acids with functionalized side chains, such as tyrosine, requires the use of "permanent" side-chain protecting groups to prevent unwanted side reactions during synthesis.[4]
The benzyl group (Bzl) is a common and effective protecting group for the phenolic hydroxyl of tyrosine.[5] It is stable to the mildly basic conditions used for Fmoc removal but can be cleaved simultaneously with the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[3][5] This guide will focus on the practical application of Fmoc-Tyr(Bzl)-OH in a manual SPPS workflow.
Workflow Overview
The entire process of manual peptide synthesis can be visualized as a cyclical process of deprotection and coupling, followed by final cleavage and purification.
Caption: Workflow for manual solid-phase peptide synthesis.
Materials and Reagents
Proper preparation and sourcing of high-purity reagents are critical for successful peptide synthesis.
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g | Varies | Suitable for C-terminal amide peptides. |
| Fmoc-Tyr(Bzl)-OH | Peptide Synthesis Grade | Varies | The focus of this protocol.[6][7][8] |
| Other Fmoc-Amino Acids | Peptide Synthesis Grade | Varies | With appropriate side-chain protection (e.g., Boc, Trt). |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Varies | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | ACS Grade or higher | Varies | Used for resin swelling and some washing steps. |
| Piperidine | Reagent Grade | Varies | For Fmoc deprotection. |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Varies | Base for coupling reactions. |
| HATU | Peptide Synthesis Grade | Varies | A common and efficient coupling reagent.[9] |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Varies | For cleavage. Highly corrosive. |
| Triisopropylsilane (TIS) | Reagent Grade | Varies | Scavenger for cleavage. |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Varies | Scavenger for cleavage, especially for Trp-containing peptides. |
| Diethyl Ether | ACS Grade or higher | Varies | For peptide precipitation. |
| Acetonitrile (ACN) | HPLC Grade | Varies | For RP-HPLC. |
| Deionized Water | >18 MΩ·cm | In-house system | For RP-HPLC. |
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.
Resin Preparation and Swelling
Rationale: The solid support, typically a polystyrene-based resin, must be swollen in an appropriate solvent to allow for efficient diffusion of reagents to the reactive sites within the resin beads.[1]
Protocol:
-
Weigh out approximately 200 mg of Rink Amide resin (~0.1 mmol) into a manual synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[10]
-
Drain the DMF from the vessel.
Initial Fmoc Deprotection
Rationale: The Rink Amide resin comes with a pre-attached, Fmoc-protected linker. This initial Fmoc group must be removed to expose the primary amine for coupling of the first amino acid. The mechanism involves a β-elimination reaction initiated by a base, typically piperidine.[2][11]
Protocol:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[3][10]
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
Washing Cycle
Rationale: Thorough washing between deprotection and coupling steps is crucial to remove residual reagents that could interfere with the subsequent reaction.
Protocol:
-
Wash the resin with 5 mL of DMF. Agitate for 1 minute and drain. Repeat this step 5-6 times.[10]
-
Wash the resin with 5 mL of DCM. Agitate for 1 minute and drain. Repeat this step 2 times.
-
Wash the resin with 5 mL of DMF. Agitate for 1 minute and drain. Repeat this step 3 times.
Amino Acid Coupling
Rationale: The coupling reaction forms the peptide bond. This is achieved by activating the carboxylic acid of the incoming Fmoc-amino acid, making it susceptible to nucleophilic attack by the free amine on the resin-bound peptide chain.[12][13][14] HATU is a highly effective uronium-based coupling reagent that rapidly forms an active ester.[9]
Protocol for Coupling Fmoc-Tyr(Bzl)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH (3-5 equivalents, e.g., 0.3-0.5 mmol) and HATU (0.95 equivalents relative to the amino acid) in 2 mL of DMF.
-
Add DIEA (2 equivalents relative to the amino acid) to the activation mixture and vortex briefly. The solution should turn slightly yellow.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Perform the washing cycle as described in step 3.
Monitoring the Coupling Reaction: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A positive test (blue beads) indicates the presence of unreacted primary amines, suggesting an incomplete reaction.
Iterative Synthesis Cycles
Repeat steps 2 (Fmoc Deprotection), 3 (Washing), and 4 (Coupling) for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Rationale: Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support. Simultaneously, the permanent side-chain protecting groups, including the benzyl group on tyrosine, are removed. This is accomplished using a strong acidic cocktail, with scavengers added to trap reactive carbocations generated during the process, thereby preventing side reactions.[5][15]
Protocol:
-
After the final coupling and washing, perform a final Fmoc deprotection (Step 2) and washing cycle (Step 3).
-
Dry the peptidyl-resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail. For a standard peptide, a common cocktail is 95% TFA, 2.5% TIS, and 2.5% deionized water .
-
Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Peptide Precipitation and Purification
Rationale: The crude peptide is precipitated from the acidic cleavage solution using cold diethyl ether. The final product is then purified to remove impurities generated during synthesis, such as deletion sequences or incompletely deprotected peptides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[16][17][18][19][20]
Protocol:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[18]
-
Collect fractions corresponding to the desired peptide peak.
Product Characterization
Rationale: The identity and purity of the synthesized peptide must be confirmed. Mass spectrometry is used to verify the molecular weight of the peptide, while analytical RP-HPLC is used to assess its purity.[21][22][23][24][25]
Protocol:
-
Analyze the purified fractions by analytical RP-HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Confirm the molecular weight of the final product using mass spectrometry (e.g., MALDI-TOF or LC-MS).[21][22]
Conclusion
This protocol provides a robust framework for the manual synthesis of peptides containing benzyl-protected tyrosine using the Fmoc/tBu strategy. By understanding the chemical principles behind each step, researchers can effectively synthesize custom peptides for a wide range of applications in research and drug development. Adherence to proper laboratory techniques, use of high-purity reagents, and careful monitoring of reaction completeness are paramount to achieving a high yield of the desired peptide product.
References
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. PubMed.
- Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.
- Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments.
- Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments.
- Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian Science Publishing.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
- Characterization of Synthetic Peptides by Mass Spectrometry. Request PDF.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
- Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CUSABIO.
- Methods for Removing the Fmoc Group. Springer.
- View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Ignited Minds Journals.
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. MDPI.
- Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in. Canadian Science Publishing.
- Fmoc-Tyr(Bzl)-OH [71989-40-7]. Aapptec Peptides.
- The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS. Benchchem.
- Efficient Purification of Synthetic Peptides at High and Low pH. Agilent.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
- Fmoc-O-benzyl-L-tyrosine. Chem-Impex.
- Introduction to Peptide Synthesis. PMC - NIH.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Fmoc-Tyr(Bzl)-OH. P3 BioSystems.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.
- Methods and protocols of modern solid phase peptide synthesis. Springer.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc-Tyr(Bzl)-OH, 71989-40-7, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 9. file.globalso.com [file.globalso.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 16. lcms.cz [lcms.cz]
- 17. pharmtech.com [pharmtech.com]
- 18. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 19. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology | MDPI [mdpi.com]
- 20. agilent.com [agilent.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Section 1: The Root of the Problem - Understanding Histidine Racemization (FAQ)
<_ Technical Support Center: Minimizing Racemization of Fmoc-His(Trt)-OH
Welcome to the technical support guide for minimizing racemization of Fmoc-His(Trt)-OH during solid-phase peptide synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals who require the highest stereochemical purity in their synthetic peptides. Here, we will explore the underlying mechanisms of histidine racemization, provide actionable protocols to prevent it, and offer clear troubleshooting guidance.
Q1: Why is Fmoc-His(Trt)-OH so susceptible to racemization during coupling?
A1: The racemization of Fmoc-His(Trt)-OH is primarily due to the chemical properties of the histidine residue itself. The key factors are:
-
Acidic Alpha-Proton (Cα-H): When the carboxyl group of Fmoc-His(Trt)-OH is activated for coupling (e.g., by forming an active ester), the electron-withdrawing effect of the activated carbonyl group increases the acidity of the proton on the alpha-carbon (the chiral center).
-
Intramolecular Base Catalysis: The unprotected π-nitrogen of the imidazole ring in the trityl-protected histidine side chain can act as an internal base.[1] This nitrogen can abstract the newly acidic Cα-proton, leading to the formation of a planar, achiral enolate intermediate.[1][2]
-
Reprotonation: This planar intermediate can then be reprotonated from either side before the coupling reaction is complete. Reprotonation from the original face yields the desired L-histidine, while reprotonation from the opposite face results in the undesired D-histidine diastereomer.[1]
This entire process is significantly accelerated under basic conditions, which are common in many coupling protocols that use reagents like HBTU or HATU with tertiary amine bases (e.g., DIPEA, NMM).[2][3]
Section 2: Proactive Strategies for Minimizing Racemization (Best Practices Guide)
Minimizing racemization is best achieved through careful selection of coupling reagents, additives, and reaction conditions.
Q2: Which coupling method is best for introducing Fmoc-His(Trt)-OH?
A2: The choice of coupling reagent is the most critical factor in controlling histidine racemization.[4] Methods that generate highly reactive intermediates in the presence of a strong base are more prone to causing racemization.
-
Recommended: Carbodiimide-based activation with a racemization-suppressing additive is the gold standard. The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® (Oxyma) or 1-Hydroxybenzotriazole (HOBt) is highly effective.[4][5][6] This method proceeds through an active ester that is less prone to racemization and operates under slightly acidic conditions, which disfavors proton abstraction.[6]
-
Use with Caution: Onium salt reagents (e.g., HBTU, HATU, PyBOP) require a non-nucleophilic base like DIPEA or NMM for activation.[7] This basic environment significantly increases the risk of racemization, especially with prolonged pre-activation times.[2][8] While fast and efficient, these reagents should be used judiciously for histidine coupling.
Q3: What is the impact of the activating agent and base on racemization?
A3: The data clearly shows that uronium/aminium-based reagents in the presence of an organic base lead to substantially higher levels of the D-isomer compared to carbodiimide/additive methods.
Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH
| Coupling Reagent | Base/Additive | % D-Isomer Formed | Reference |
|---|---|---|---|
| DIC | Oxyma | 1.8% | [4][5] |
| HBTU | NMM | 10.9% | [4] |
| HATU | NMM | 13.9% | [4] |
| PyBop | NMM | 11.2% | [4] |
| EDCl | HOBt | 10.6% |[4] |
This data underscores the importance of avoiding strong bases during the activation and coupling of Fmoc-His(Trt)-OH.
Q4: Beyond reagent choice, how can I optimize my coupling protocol?
A4: Several procedural factors can be adjusted to suppress racemization:
-
Avoid Pre-activation: For onium salt reagents (HBTU, HATU), prolonged pre-activation of the amino acid with the base before adding it to the resin allows more time for racemization to occur.[8] An in situ activation strategy, where the reagents are added directly to the resin, is preferable if you must use these activators.[9]
-
Control Temperature: Elevated temperatures, often used in microwave-assisted SPPS to speed up difficult couplings, can dramatically increase racemization rates. For histidine, coupling at room temperature is recommended.[2][6]
-
Use a Weaker Base: If a base is necessary, a more sterically hindered or weaker base like collidine may be used instead of DIPEA to reduce the rate of proton abstraction.[10]
-
Consider Alternative Protecting Groups: For exceptionally critical applications where racemization must be absolutely minimized, consider using a histidine derivative with protection on the π-nitrogen of the imidazole ring, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH .[2][3][6] These derivatives physically block the nitrogen responsible for internal base catalysis, leading to significantly lower racemization levels.[2][3]
Section 3: Troubleshooting Guide
Q5: My HPLC shows a shoulder peak or a doublet for my His-containing peptide. How can I confirm racemization?
A5: A doublet or a poorly resolved shoulder peak on your RP-HPLC chromatogram is a classic sign of diastereomer formation due to racemization. To confirm:
-
Co-injection: If you have access to a standard of the peptide containing D-histidine, a co-injection with your sample will show an increase in the area of the impurity peak, confirming its identity.
-
Enzymatic Digestion: Certain enzymes are stereospecific. Digesting the peptide with an L-specific aminopeptidase or carboxypeptidase and analyzing the products via LC-MS can help identify the presence of a D-amino acid.[11]
-
Chiral Amino Acid Analysis: The most definitive method is to hydrolyze the peptide into its constituent amino acids and analyze the resulting mixture using a chiral GC or HPLC method.[12][13] This will quantify the exact ratio of L-His to D-His.
Q6: I've confirmed racemization. What are the most likely causes in my protocol?
A6: Use the following workflow to diagnose the likely cause of racemization in your synthesis.
Caption: Troubleshooting workflow for histidine racemization.
Section 4: Experimental Protocols & Data
Protocol 1: Recommended Low-Racemization Coupling for Fmoc-His(Trt)-OH
This protocol utilizes DIC and OxymaPure® for minimal racemization.
-
Resin Preparation: Start with your Fmoc-deprotected peptide-resin (0.1 mmol scale). Swell and wash the resin thoroughly with DMF (3 x 1 min).[1]
-
Amino Acid Solution: In a separate vessel, dissolve Fmoc-His(Trt)-OH (4 equivalents, 0.4 mmol) and OxymaPure® (4 equivalents, 0.4 mmol) in an appropriate volume of DMF.
-
Activation and Coupling: Add DIC (4 equivalents, 0.4 mmol) to the amino acid solution. Immediately add this activation mixture to the drained peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.[14]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove any byproducts and unreacted reagents.[1]
Protocol 2: Analytical Method for Detecting D-His Isomer by RP-HPLC
This is a general method for analyzing the crude peptide post-cleavage.
-
Cleavage: Cleave the peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2 hours. Precipitate the peptide in cold diethyl ether.[1][15]
-
Sample Preparation: Dissolve the crude, lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter.[14]
-
HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient optimized for your specific peptide (e.g., 5% to 65% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 220 nm.[1]
-
-
Analysis: The D-His containing diastereomer will typically elute as a separate peak, often just before or after the main L-His peptide peak. Calculate the percentage of racemization using the peak areas: % Racemization = [Area(D-His Peak) / (Area(L-His Peak) + Area(D-His Peak))] x 100[1]
References
- Benchchem Technical Support Center. (n.d.). Preventing Racemization of Histidine in Peptide Synthesis.
- Benchchem. (n.d.). Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis.
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(5), 1355-1369. Retrieved from [Link]
-
Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
Rahn, W., Eckstein, H., & König, W. A. (1976). [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)]. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 357(9), 1223–1227. Retrieved from [Link]
-
ACS Figshare. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα‑DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
Scite.ai. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives.
-
Yang, Y., Hansen, L., & Baldi, A. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(8), 2464–2474. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
- Merck Millipore. (n.d.). Novabiochem® Letters 2.15Vol.
- Benchchem. (n.d.). Choosing the Right Histidine Protection: A Comparative Guide to Fmoc-His(Trt).
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Yang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2194. Retrieved from [Link]
- Benchchem. (n.d.). Racemization issues with Fmoc-Ser(Trt)-OH and mitigation strategies.
-
McMurray, J. S., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Techniques in Protein Chemistry VIII (pp. 457-466). Academic Press. Retrieved from [Link]
-
Guesmi, A., et al. (2025). Study of the impact of histidine configuration and position on analytical separation of tripeptides. Journal of Chromatography B, 1245, 124231. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Scavengers to prevent side reactions during TFA cleavage of Tyr(2,6-Cl2-Bzl)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and best practices for the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing the Tyr(2,6-Cl2-Bzl) protecting group. We will delve into the nuances of preventing common side reactions through the strategic use of scavengers, ensuring the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the TFA cleavage of peptides containing Tyr(2,6-Cl2-Bzl)?
A1: The major side reaction is the re-alkylation of the deprotected tyrosine phenol ring by the liberated 2,6-dichlorobenzyl carbocation. This can lead to the formation of undesired ortho-alkylated tyrosine by-products. Other nucleophilic residues within your peptide, such as methionine (Met), cysteine (Cys), and tryptophan (Trp), are also susceptible to alkylation by this reactive carbocation.[1]
Q2: Why is a standard scavenger cocktail like TFA/TIS/H2O often insufficient for peptides with Tyr(2,6-Cl2-Bzl)?
A2: While triisopropylsilane (TIS) is an excellent scavenger for trityl and other tert-butyl-derived cations, and water helps to quench tert-butyl cations, they are not always effective enough to completely trap the more stable and reactive 2,6-dichlorobenzyl carbocation.[2][3] The electron-withdrawing chlorine atoms on the benzyl group can influence its reactivity and require more specialized scavengers to prevent re-attachment to the peptide.
Q3: Which scavengers are most effective in preventing side reactions with Tyr(2,6-Cl2-Bzl)?
A3: Thioanisole is a highly effective scavenger for benzyl-type carbocations and is strongly recommended.[1][4][5] Its sulfur atom acts as a potent nucleophile to trap the reactive 2,6-dichlorobenzyl cation. For comprehensive protection, especially in complex peptides containing other sensitive residues, a multi-component scavenger cocktail is often the best approach.
Q4: Can the use of certain scavengers lead to other unwanted side reactions?
A4: Yes, the choice of scavengers must be carefully considered based on the entire peptide sequence. For instance, while ethanedithiol (EDT) is a powerful scavenger, it can sometimes form adducts with cysteine residues.[6] Thioanisole, while excellent for scavenging benzyl groups, may not be suitable in high concentrations with strong acids for peptides containing sensitive Trp and Met residues due to potential alkylation side reactions of the thioanisole itself.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Mass spectrometry shows a +158 Da adduct on Tyrosine. | Re-alkylation of the tyrosine residue by the 2,6-dichlorobenzyl carbocation. | Incorporate a more effective scavenger for benzylic cations, such as thioanisole, into your cleavage cocktail. A recommended starting point is a cocktail containing TFA/Thioanisole/TIS/H2O. |
| Multiple unexpected peaks in the crude HPLC chromatogram. | Incomplete cleavage, modification of other sensitive residues (Met, Cys, Trp), or scavenger-related side reactions. | Review your full peptide sequence. If other sensitive residues are present, consider a more comprehensive scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[7] Ensure fresh, high-quality reagents are used for the cleavage cocktail. |
| Low yield of the desired peptide. | Incomplete cleavage from the resin or precipitation issues. | Ensure a sufficient volume of cleavage cocktail is used (typically 5-10 mL for a 0.25 mmol scale synthesis) and that the cleavage reaction is allowed to proceed for an adequate duration (typically 1.5-3 hours).[3][8] Optimize your peptide precipitation and wash steps. |
| Oxidation of Methionine residues. | Exposure to air during cleavage and workup. | While not directly related to Tyr(2,6-Cl2-Bzl), this is a common issue. Thioanisole can help prevent the oxidation of the thioether in methionine.[3] Performing the cleavage under a nitrogen atmosphere and using degassed solvents can also minimize oxidation.[7] |
The Chemistry of Cleavage and Side Reactions
During the final step of solid-phase peptide synthesis (SPPS), a strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and remove the side-chain protecting groups.[9] The 2,6-dichlorobenzyl (2,6-Cl2-Bzl) group, used to protect the hydroxyl function of tyrosine, is removed during this acidic treatment.
The cleavage of the 2,6-Cl2-Bzl group proceeds via an SN1-type mechanism, generating a relatively stable 2,6-dichlorobenzyl carbocation. This electrophilic species is the primary culprit behind the unwanted side reactions.
Caption: TFA cleavage and the role of scavengers.
Without an effective scavenger, this carbocation can readily attack the electron-rich aromatic ring of a deprotected tyrosine residue, leading to the formation of a covalent bond and an undesired peptide impurity.
Recommended Scavenger Cocktails
The selection of an appropriate scavenger cocktail is critical and should be tailored to the specific amino acid composition of the peptide.
| Scavenger Cocktail | Composition (v/v/v/w) | Primary Application | Notes |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | Peptides without sensitive residues. | Generally insufficient for Tyr(2,6-Cl2-Bzl). |
| Thioanisole-Enhanced | TFA/Thioanisole/TIS/H₂O (90:5:2.5:2.5) | Peptides containing Tyr(2,6-Cl2-Bzl). | Thioanisole is a potent scavenger of benzylic cations.[4][5] |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose for peptides with trityl groups. | The phenol component also helps scavenge benzyl cations.[1][3] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | A robust, broad-spectrum cocktail, but EDT can have side reactions with Cys.[6][7] |
Experimental Protocol: Optimized Cleavage of a Tyr(2,6-Cl2-Bzl) Containing Peptide
This protocol provides a step-by-step methodology for the efficient cleavage and deprotection of a peptide containing Tyr(2,6-Cl2-Bzl), minimizing side reactions.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Thioanisole
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Rotary evaporator
Procedure:
-
Resin Preparation: Place the peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel. Wash the resin with dichloromethane (DCM) and then dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a 0.1 mmol synthesis, a volume of 5-10 mL is typically sufficient. A recommended cocktail is TFA/Thioanisole/TIS/H₂O (90:5:2.5:2.5, v/v/v/v) .
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is normal.
-
Peptide Filtration: After the cleavage is complete, filter the TFA solution containing the cleaved peptide away from the resin beads.
-
Resin Wash: Wash the resin beads with a small amount of fresh TFA, and then with DCM to recover any remaining peptide. Combine the filtrates.
-
Concentration: If necessary, concentrate the combined filtrates to a smaller volume (approx. 1-2 mL) using a rotary evaporator. Ensure the water bath temperature remains below 40°C.[8]
-
Peptide Precipitation: Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-20 times the volume of the TFA solution). A white precipitate of the peptide should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.
-
Drying: After the final wash, carefully dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Analysis: Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by HPLC and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for peptide cleavage.
By understanding the underlying chemistry and carefully selecting the appropriate scavengers, researchers can successfully mitigate side reactions during the TFA cleavage of peptides containing Tyr(2,6-Cl2-Bzl), leading to higher purity and yield of the final product.
References
-
Maloney, P. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. Retrieved from [Link]
-
Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
CDN. Cleavage Cocktail Selection. Retrieved from [Link]
-
Kuppan, K., et al. (2017). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. Retrieved from [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Wikipedia. Peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
Optimizing coupling efficiency of Fmoc-Tyr(2,6-Cl2-Bzl)-OH to sterically hindered amino acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Tyr(2,6-Cl2-Bzl)-OH, particularly when coupling to sterically hindered amino acids. The unique steric bulk of the 2,6-dichlorobenzyl protecting group can present significant hurdles to achieving high coupling efficiency. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and ensure the success of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: Why is coupling Fmoc-Tyr(2,6-Cl2-Bzl)-OH often challenging, especially to other bulky residues?
A: The primary challenge arises from steric hindrance. The Fmoc-Tyr(2,6-Cl2-Bzl)-OH residue itself is sterically demanding due to the bulky 2,6-dichlorobenzyl (Dcb) group on the tyrosine side chain.[] When the subsequent amino acid in the sequence is also sterically hindered (e.g., Val, Ile, Aib, or another N-methylated amino acid), the proximity of these large groups can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow or incomplete reactions.[2][3][4] This steric clash significantly reduces the efficiency of peptide bond formation.[5]
Q2: What are the immediate signs of poor coupling efficiency with this residue?
A: The most common indicator of incomplete coupling is a positive Kaiser (ninhydrin) test after the coupling step.[6] A positive result, indicated by a blue color on the resin beads, signifies the presence of unreacted primary amines.[6] Subsequent analysis of the cleaved peptide by mass spectrometry (MS) will often reveal a significant peak corresponding to a deletion sequence (the target peptide minus the amino acid that failed to couple).
Q3: Can I just use a standard coupling reagent like DIC/HOBt?
A: While DIC/HOBt is a reliable and widely used coupling combination, it may not be sufficiently reactive to overcome the severe steric hindrance encountered when coupling Fmoc-Tyr(2,6-Cl2-Bzl)-OH to another bulky residue.[4] For such "difficult couplings," more potent activating agents are generally required to achieve high yields and purity.[7][8]
Q4: Is microwave-assisted peptide synthesis (MAPS) a good option for this type of coupling?
A: Absolutely. Microwave energy is highly effective at accelerating difficult coupling reactions.[2][3][9] By increasing the kinetic energy of the molecules, microwave irradiation can help overcome the activation energy barrier imposed by steric hindrance, leading to faster and more complete reactions.[2][9] Automated microwave peptide synthesizers are particularly well-suited for these challenging sequences.[10]
II. Troubleshooting Guide: Low Coupling Efficiency
This section provides a systematic approach to diagnosing and resolving low coupling yields when working with Fmoc-Tyr(2,6-Cl2-Bzl)-OH.
Issue: Kaiser test is strongly positive (dark blue beads) after coupling Fmoc-Tyr(2,6-Cl2-Bzl)-OH.
This indicates a significant amount of unreacted N-terminal amine on the resin-bound peptide, signaling a failed coupling reaction.
Root Cause Analysis & Solution Workflow
Below is a decision-making workflow to address this issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Solutions
1. Upgrade Your Coupling Reagent
For sterically demanding couplings, standard carbodiimide activators are often insufficient. Uronium/aminium or phosphonium salt-based reagents are significantly more reactive and are the recommended choice.[11]
Recommended Reagents for Hindered Couplings:
| Reagent | Full Name | Class | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | Very fast reaction rates, low racemization, highly effective for hindered couplings.[11][12] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | High efficiency, comparable to HATU, often more cost-effective.[8] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | High coupling efficiency, incorporates Oxyma Pure for improved safety (non-explosive).[13] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Effective for hindered couplings, particularly with N-methyl amino acids.[14] |
| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate | Phosphonium | More reactive than PyBOP, used for extremely difficult couplings like α,α-disubstituted amino acids.[11] |
2. Optimize Reaction Conditions
a. Implement a "Double Coupling" Protocol:
If a single coupling reaction is incomplete, a second coupling with a fresh solution of the activated amino acid can drive the reaction to completion.[15][16] This is a highly effective strategy for difficult sequences.[15]
b. Extend Coupling Time:
For room temperature synthesis, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields for slow-reacting partners.
c. Utilize Microwave Heating:
Microwave-assisted synthesis can dramatically reduce reaction times (e.g., from hours to minutes) while improving coupling efficiency for hindered residues.[9][10] Typical conditions might be 5-10 minutes at 75-90°C.
3. Address Sequence-Specific Issues
a. Resin and Solvent Choice:
For long or bulky peptide sequences, aggregation of the growing peptide chains can further hinder coupling reactions.[17]
-
Use a Low-Loading Resin: A lower substitution resin (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing steric hindrance and aggregation.[18]
-
Solvent Composition: While DMF is the standard, adding "chaotropic" salts or using solvent mixtures (e.g., NMP/DMSO) can help disrupt secondary structures and improve solvation of the peptide chain.[14]
b. Check Reagent Quality and Equivalents:
-
Reagent Integrity: Ensure your amino acid derivative, coupling reagents, and solvents are fresh and anhydrous. Moisture can quench the activated species.
-
Stoichiometry: For difficult couplings, increasing the equivalents of the amino acid and coupling reagent from the standard 3-5 equivalents to 5-10 equivalents relative to the resin loading can be beneficial.[15]
III. Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is designed for manual or automated SPPS at room temperature when a single coupling proves insufficient.
Reagents:
-
Fmoc-Tyr(2,6-Cl2-Bzl)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
First Coupling:
-
Prepare the activation solution: In a separate vessel, dissolve Fmoc-Tyr(2,6-Cl2-Bzl)-OH (5 eq.) and HATU (4.9 eq.) in DMF.
-
Add DIPEA (10 eq.) to the activation solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 2 hours with gentle agitation.
-
Take a small sample of resin beads and perform a Kaiser test.
-
-
Decision Point:
-
If the Kaiser test is negative (beads are colorless or yellow), proceed to the next deprotection step.
-
If the Kaiser test is positive (beads are blue), proceed to the second coupling.
-
-
Second Coupling (Double Couple):
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Repeat steps 1.1 - 1.4 to perform a second, identical coupling reaction.
-
After the second coupling (typically 1-2 hours), perform another Kaiser test to confirm completion.
-
Protocol 2: Microwave-Assisted Coupling for Extremely Hindered Residues
This protocol is for use with an automated microwave peptide synthesizer.
Reagents:
-
As per Protocol 1.
Procedure (programmed into the synthesizer):
-
Reagent Delivery:
-
Deliver a solution of Fmoc-Tyr(2,6-Cl2-Bzl)-OH (5 eq.) in DMF to the reaction vessel.
-
Deliver a solution of HATU (4.9 eq.) and DIPEA (10 eq.) in DMF.
-
-
Microwave Irradiation:
-
Apply microwave power to ramp the temperature to 75°C and hold for 10 minutes.
-
-
Post-Coupling:
-
Drain the reaction vessel.
-
Wash the resin with DMF.
-
The synthesizer's UV monitoring can provide real-time feedback on the Fmoc deprotection of the subsequent cycle, which indirectly confirms the success of the coupling.
-
IV. References
-
Gyros Protein Technologies. (2025). Getting Started with Automated Peptide Synthesis Guide. PurePep Blog. [Link]
-
Mitchell, C., & Aguiar, L. (n.d.). Getting Started with Automated Peptide Synthesis: A Practical Guide for New Users. Gyros Protein Technologies. [Link]
-
ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate Publication. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation Resources. [Link]
-
Vigneaud, V., et al. (1953). Introduction to Peptide Synthesis. National Institutes of Health. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids (Italian). CEM Corporation Resources. [Link]
-
Gyros Protein Technologies. (n.d.). Webinars | Peptide Synthesis. Gyros Protein Technologies. [Link]
-
Aakash Institute. (n.d.). Peptide Bond: Definition, Formation, Structure & Types. Aakash Institute. [Link]
-
CEM Corporation. (2018). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Application Note. [Link]
-
CEM Corporation. (n.d.). Peptide Synthesis Applications. CEM Corporation. [Link]
-
Gyros Protein Technologies. (n.d.). PurePep Chorus User Manual. Gyros Protein Technologies. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Gyros Protein Technologies. (n.d.). Home | Peptide Synthesis & Bioanalysis. Gyros Protein Technologies. [Link]
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. PubMed Central. [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage. [Link]
-
Reddit. (2024). Solid Phase Peptide Synthesis Help. Reddit. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
-
Novabiochem. (n.d.). Phosphotyrosine and F2Pmp containing peptides. Novabiochem Innovation. [Link]
-
National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PubMed Central. [Link]
-
LinkedIn. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). LinkedIn. [Link]
-
National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed Central. [Link]
-
Semantic Scholar. (1978). TYROSINE PROTECTING GROUPS- MINIMIZATION OF REARRANGEMENT TO 3-ALKYLTYROSINE DURING ACIDOLYSIS. Semantic Scholar. [Link]
-
ResearchGate. (2025). Functionalization of protected tyrosine via Sonogashira reaction: synthesis of 3-(1,2,3-triazolyl)-tyrosine. ResearchGate. [Link]
Sources
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme.de [thieme.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. kohan.com.tw [kohan.com.tw]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. peptide.com [peptide.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Managing Aggregation of Hydrophobic Peptides Containing Tyr(2,6-Cl2-Bzl)
Welcome to the technical support center for handling notoriously challenging hydrophobic peptides, with a special focus on sequences incorporating the modified amino acid L-Tyrosine(2,6-dichloro-benzyl), or Tyr(2,6-Cl2-Bzl). This guide is designed for researchers, scientists, and drug development professionals who encounter aggregation issues with these complex molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in scientific principles and field-proven expertise.
The Challenge: Understanding Aggregation in Peptides with Tyr(2,6-Cl2-Bzl)
The incorporation of Tyr(2,6-Cl2-Bzl) into a peptide sequence significantly increases its hydrophobicity. The bulky and non-polar 2,6-dichlorobenzyl group appended to the tyrosine residue disrupts favorable interactions with aqueous solvents, promoting peptide self-association to minimize exposure of these hydrophobic regions to water. This often leads to the formation of aggregates, ranging from soluble oligomers to insoluble precipitates, which can compromise experimental results and therapeutic efficacy.[1][2][3]
Aggregation is a critical hurdle in peptide drug development, as it can lead to reduced product yield, diminished bioactivity, and potential immunogenicity.[1][4] Understanding the factors that drive this process is the first step toward effective management.
Key Factors Influencing Aggregation:
-
Amino Acid Composition: A high percentage of hydrophobic amino acids, including the modified Tyr(2,6-Cl2-Bzl), is a primary driver of aggregation.[1][2][5]
-
Peptide Length: Longer peptide chains have a greater propensity for hydrophobic interactions, increasing the likelihood of aggregation.[1][5]
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can increase solubility.[1][5]
-
Concentration: Higher peptide concentrations can promote self-association and aggregation.[4]
-
Solvent: The choice of solvent is critical for dissolving and handling hydrophobic peptides.[6][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with peptides containing Tyr(2,6-Cl2-Bzl).
Issue 1: My lyophilized peptide won't dissolve in aqueous buffers.
Cause: Peptides rich in hydrophobic residues, especially with modifications like Tyr(2,6-Cl2-Bzl), often have poor solubility in water-based solutions.[2] The hydrophobic side chains are not readily solvated by water molecules, leading to insolubility.
Solution Pathway:
-
Initial Solvent Choice - Organic First: For highly hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of a strong organic solvent.[7][8]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is often the preferred choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[5][6][8] Other options include dimethylformamide (DMF), acetonitrile (ACN), isopropanol, or methanol.[6][9]
-
Caution with Certain Residues: Be aware that DMSO can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues.[10]
-
-
Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer dropwise while gently vortexing or sonicating.[5] This gradual dilution helps to prevent the peptide from precipitating out of solution.
-
Sonication and Gentle Warming: Sonication can help to break up small aggregates and facilitate dissolution.[5][8][9] Gentle warming (below 40°C) can also increase solubility, but be cautious to avoid peptide degradation.[2][7]
-
pH Adjustment: If the peptide is still not soluble, consider adjusting the pH of the aqueous buffer.
Issue 2: My peptide solution is cloudy or contains visible precipitates.
Cause: Cloudiness or precipitation indicates that the peptide has aggregated and is no longer in solution. This can happen immediately upon reconstitution or over time.
Solution Pathway:
-
Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material.[5] This will help to ensure that the concentration of your working solution is accurate.
-
Re-dissolution with Organic Solvent: If a significant amount of precipitate is present, you may need to lyophilize the sample to remove the aqueous buffer and start the dissolution process again with an organic solvent.[8]
-
Use of Chaotropic Agents: In cases of severe aggregation, chaotropic agents like 6M guanidine hydrochloride or 8M urea can be used to disrupt the hydrogen bonding networks that contribute to aggregation.[7][8] However, be aware that these agents can interfere with many biological assays.
Issue 3: I'm observing inconsistent results in my biological assays.
Cause: Peptide aggregation can lead to a significant underestimation of the effective peptide concentration in your experiments. Aggregates may also have different biological activities than the monomeric peptide.
Solution Pathway:
-
Confirm Solubilization: Ensure your peptide is fully dissolved before each experiment. A properly solubilized peptide solution should be clear and free of particles.[8][10]
-
Aggregation State Analysis: If you continue to see inconsistent results, it may be necessary to characterize the aggregation state of your peptide solution. Several analytical techniques can be employed for this purpose:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to detect and quantify aggregates.[11][12][13]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of aggregates.[12]
-
UV-Vis Spectroscopy: An increase in light scattering at 350 nm can indicate the presence of aggregates.[11]
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T, which fluoresce upon binding to amyloid-like fibril structures, can help detect certain types of aggregates.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for a peptide containing Tyr(2,6-Cl2-Bzl)?
A1: Due to the high hydrophobicity conferred by the Tyr(2,6-Cl2-Bzl) modification, it is almost always best to start with a small amount of a strong organic solvent like DMSO or DMF.[6][7] Attempting to dissolve these peptides directly in aqueous buffers will likely be unsuccessful.
Q2: How can I determine if my peptide is acidic or basic to guide pH adjustments?
A2: You can estimate the overall charge of your peptide at a neutral pH (around 7) by considering the ionizable side chains of the amino acids and the N- and C-termini.
-
Assign a value of +1 to: Lysine (K), Arginine (R), Histidine (H), and the N-terminal amino group.
-
Assign a value of -1 to: Aspartic acid (D), Glutamic acid (E), and the C-terminal carboxyl group. Summing these values will give you an approximate net charge. A positive net charge indicates a basic peptide, while a negative net charge indicates an acidic peptide.[8][16]
Q3: Can I store my peptide containing Tyr(2,6-Cl2-Bzl) in solution?
A3: It is generally recommended to store peptides in their lyophilized form at -20°C or colder for long-term stability.[10] If you must store the peptide in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[10][16] Store the aliquots at -20°C or preferably -80°C.[16]
Q4: Are there any chemical modifications I can make to the peptide to improve its solubility?
A4: Yes, several strategies can be employed during peptide synthesis to enhance solubility. These include:
-
PEGylation: The addition of polyethylene glycol (PEG) chains can increase the hydrophilicity of the peptide.[1][5]
-
Incorporation of charged amino acids: Strategically placing charged residues in the sequence can improve solubility.
-
Use of pseudoprolines or Dmb-dipeptides: These can disrupt the secondary structures that lead to aggregation during synthesis and improve the solubility of the final product.[17]
Q5: What analytical techniques are best for characterizing peptide aggregation?
A5: A combination of techniques is often necessary for a comprehensive understanding of peptide aggregation.
-
For detecting and quantifying aggregates: Size Exclusion Chromatography (SEC) is a robust method.[12][13]
-
For determining the size of aggregates: Dynamic Light Scattering (DLS) is a valuable tool.[12]
-
For observing aggregate morphology: Electron microscopy (TEM or SEM) can provide visual evidence of aggregates.[12]
-
For detecting specific types of aggregates (e.g., amyloid fibrils): Fluorescence assays using dyes like Thioflavin T are useful.[14][15]
Experimental Protocols
Protocol 1: Step-by-Step Solubilization of a Hydrophobic Peptide
-
Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[2][8]
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the lyophilized peptide. For example, for 1 mg of peptide, start with 20-50 µL of DMSO.
-
Vortexing/Sonication: Gently vortex the solution. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5][8] Visually inspect to ensure the solution is clear.
-
Stepwise Dilution: Slowly add your desired aqueous buffer (e.g., PBS) to the peptide-DMSO solution drop by drop while continuously vortexing.
-
Final Concentration: Continue adding the aqueous buffer until you reach your desired final peptide concentration. Be mindful that the final concentration of DMSO should be compatible with your downstream applications (typically <1% for cell-based assays).[5]
-
Final Check and Storage: Centrifuge the final solution to pellet any remaining micro-aggregates.[5] Use the supernatant for your experiments. If not for immediate use, aliquot and store at -80°C.[16]
Protocol 2: Quick Screening for Optimal Solubilization Conditions
-
Aliquoting: Take a small, representative sample of your lyophilized peptide for solubility testing.[2][18]
-
Solvent Panel: Prepare a panel of potential solvent systems to test in parallel:
-
Sterile deionized water
-
Aqueous buffer at pH 7.4 (e.g., PBS)
-
10% Acetic Acid
-
10% Ammonium Bicarbonate
-
DMSO
-
DMF
-
-
Testing: Add a small, equivalent amount of the peptide to each solvent and observe for dissolution. Use vortexing and sonication to aid the process.
-
Observation: A clear solution indicates successful solubilization. Cloudiness or visible particles indicate insolubility or aggregation.
-
Selection: Based on the results, select the optimal solvent system for your full-scale peptide reconstitution.
Visualizations
Diagram 1: The Challenge of Hydrophobic Peptide Aggregation
Caption: The aggregation cascade of hydrophobic peptides.
Diagram 2: Troubleshooting Workflow for Peptide Dissolution
Caption: A systematic approach to dissolving hydrophobic peptides.
References
-
Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]
-
What is the Best Way to Dissolve Peptides? (n.d.). AmbioPharm. Retrieved from [Link]
-
Guidelines for Peptide Dissolving. (n.d.). Synbio-tech. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. (1990). PubMed. Retrieved from [Link]
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). MDPI. Retrieved from [Link]
-
Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. (2014). PMC - NIH. Retrieved from [Link]
-
A facile and dynamic assay for the detection of peptide aggregation. (2015). PubMed. Retrieved from [Link]
-
5 must-know techniques for analyzing protein aggregation. (2021, August 25). APC. Retrieved from [Link]
-
How to dissolve a peptide? (n.d.). Schafer-N. Retrieved from [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2016). PMC. Retrieved from [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 4). ResearchGate. Retrieved from [Link]
-
Protein Aggregation Analysis. (n.d.). Intertek. Retrieved from [Link]
-
Preventing Protein Aggregation. (n.d.). Biozentrum. Retrieved from [Link]
-
Peptide aggregation: insights from SEC-HPLC analysis. (2025, June 27). ResearchGate. Retrieved from [Link]
-
Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Peptide solubility guidelines. (n.d.). SB-PEPTIDE. Retrieved from [Link]
-
Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. Retrieved from [Link]
-
Peptide Solubility. (n.d.). Bio Basic. Retrieved from [Link]
-
Evidence for peptide aggregation. (1984). PubMed. Retrieved from [Link]
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020, October 21). MDPI. Retrieved from [Link]
-
A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. (n.d.). DSpace. Retrieved from [Link]
-
Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Prediction and Characterization of Therapeutic Protein Aggregation. (n.d.). Ludwig-Maximilians-Universität München. Retrieved from [Link]
-
Aggregation of amyloidogenic peptides near hydrophobic and hydrophilic surfaces. (2009). PubMed. Retrieved from [Link]
-
Detection and characterization of protein aggregates by fluorescence microscopy. (2007). PubMed. Retrieved from [Link]
-
Effects of Aβ-derived peptide fragments on fibrillogenesis of Aβ. (2021, September 28). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 10. biosynth.com [biosynth.com]
- 11. approcess.com [approcess.com]
- 12. Protein Aggregation Analysis [intertek.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection and characterization of protein aggregates by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. peptide.com [peptide.com]
- 18. agrisera.com [agrisera.com]
Technical Support Center: HPLC Purification Strategy for Separating Deletion Peptides from the Target Peptide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for a common yet significant challenge in peptide purification: the separation of deletion peptides from your target peptide using High-Performance Liquid Chromatography (HPLC).
Deletion peptides, which are missing one or more amino acid residues, often exhibit physicochemical properties remarkably similar to the full-length target peptide. This similarity makes their separation a non-trivial task, frequently resulting in co-elution and compromised purity of the final product. This guide will walk you through the causality behind these separation challenges and provide field-proven troubleshooting strategies and optimization protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is it so difficult to separate my target peptide from a single amino acid deletion impurity? They keep co-eluting in my reversed-phase HPLC run.
Answer:
The primary reason for co-elution lies in the subtle difference in hydrophobicity between the target peptide and its deletion variant. Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[1][2] The deletion of a single amino acid may not significantly alter the overall hydrophobicity of the peptide, leading to very similar retention times.
Causality Explained:
-
Minimal Change in Hydrophobicity: The retention of a peptide in RP-HPLC is largely determined by the sum of the hydrophobic contributions of its constituent amino acids.[3] If the deleted amino acid is hydrophilic (e.g., Aspartic Acid, Glutamic Acid, Lysine), its absence will only marginally increase the overall hydrophobicity of the peptide, resulting in a slight increase in retention time that may not be sufficient for baseline separation. Conversely, deleting a hydrophobic amino acid (e.g., Leucine, Isoleucine, Phenylalanine) will cause a more noticeable decrease in retention time.[4][5][6]
-
Peptide Secondary Structure: Peptides are not just linear chains of amino acids; they can adopt secondary structures like α-helices or β-sheets, even in the mobile phase of an HPLC.[7][8][9] These structures can mask the hydrophobic core of the peptide, reducing its interaction with the stationary phase. A deletion might disrupt this secondary structure, but the resulting change in retention can be unpredictable.[10]
-
Ion-Pairing Effects: In RP-HPLC, ion-pairing agents like trifluoroacetic acid (TFA) are commonly used to improve peak shape and retention.[11][12][13] These agents interact with charged residues on the peptide.[14] If the deleted amino acid is charged, the ion-pairing characteristics of the deletion peptide will differ from the target, which can be exploited for separation. However, if the deleted residue is neutral, the ion-pairing effect will be nearly identical for both peptides.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting peptides.
Q2: My gradient is already very shallow, but I still can't resolve the deletion peptide. What else can I do in reversed-phase mode?
Answer:
While a shallow gradient is a good starting point, several other parameters in your RP-HPLC method can be adjusted to enhance selectivity.[15] Often, a combination of these adjustments is necessary to achieve the desired separation.
Strategies for Enhanced Resolution in RP-HPLC:
-
Change the Organic Modifier: Acetonitrile is the most common organic modifier in peptide separations. However, switching to a different solvent like methanol or isopropanol can alter the selectivity. These solvents have different strengths and can interact differently with the peptide and the stationary phase, potentially resolving co-eluting peaks.
-
Modify the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard, but other ion-pairing agents can provide different selectivity.[16]
-
Heptafluorobutyric acid (HFBA): This is a stronger, more hydrophobic ion-pairing agent that can increase the retention time of peptides, especially those with basic residues.[14][17] This increased retention can provide a larger window for separation.
-
Formic Acid: While a weaker ion-pairing agent, formic acid is more compatible with mass spectrometry and can sometimes offer different selectivity compared to TFA.[7][11]
-
Phosphoric Acid: This non-volatile agent can be used when MS compatibility is not required and can provide unique selectivity.[16]
-
-
Adjust the Mobile Phase pH: Changing the pH of the mobile phase can alter the ionization state of acidic and basic amino acid side chains, thereby affecting the peptide's overall hydrophobicity and interaction with the stationary phase.[18]
-
Low pH (e.g., pH 2-3 with TFA or phosphoric acid): At low pH, acidic residues (Asp, Glu) are protonated and neutral, while basic residues (Lys, Arg, His) are protonated and positively charged.
-
Neutral or High pH (e.g., pH 7-9 with ammonium bicarbonate or ammonium hydroxide): At higher pH, acidic residues become deprotonated and negatively charged, which can significantly change their retention behavior. This approach requires a pH-stable column.[18]
-
-
Optimize Column Temperature: Increasing the column temperature can improve peak shape and sometimes alter selectivity by affecting peptide conformation and the kinetics of interaction with the stationary phase.[19]
Data Presentation: Impact of Ion-Pairing Agent on Retention
| Ion-Pairing Agent | Relative Hydrophobicity | Expected Impact on Retention of Basic Peptides | MS Compatibility |
| Formic Acid (FA) | Low | Modest increase | Excellent |
| Trifluoroacetic Acid (TFA) | Medium | Significant increase | Good (can cause ion suppression)[11] |
| Heptafluorobutyric Acid (HFBA) | High | Very significant increase[14] | Poor (can contaminate MS)[17] |
Q3: When should I give up on reversed-phase HPLC and try a different chromatographic mode?
Answer:
If you have exhaustively optimized your RP-HPLC method (gradient, solvent, ion-pairing agent, pH, and temperature) and still cannot achieve the desired separation, it's time to consider an orthogonal separation technique like ion-exchange chromatography (IEX).[20][21]
When to Switch to Ion-Exchange Chromatography (IEX):
IEX separates molecules based on their net charge at a given pH.[22][23] This makes it an excellent choice when the deleted amino acid carries a charge.
-
Deletion of a Basic Amino Acid (Lys, Arg, His): The deletion peptide will have a lower net positive charge than the target peptide. Using a strong cation exchange (SCX) column, the target peptide will bind more strongly and elute later in a salt gradient.[24]
-
Deletion of an Acidic Amino Acid (Asp, Glu): The deletion peptide will have a higher net positive charge (or less negative charge) than the target peptide. On a cation exchange column, the deletion peptide will bind more tightly. Conversely, on a strong anion exchange (SAX) column, the target peptide will bind more strongly.
Experimental Protocol: Method Development for Cation Exchange Chromatography
-
Column Selection: Choose a strong cation exchange (SCX) column suitable for peptide separations.
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM phosphate buffer, pH 3.0.
-
Mobile Phase B: 20 mM phosphate buffer with 1 M NaCl, pH 3.0.
-
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the peptide sample.
-
Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm.
-
-
Optimization:
-
Adjust the pH of the mobile phases to maximize the charge difference between the target and deletion peptides.
-
Modify the steepness of the salt gradient to improve resolution.
-
Data Presentation: Hydrophobicity Index of Amino Acids
This table can help predict the impact of a deletion on RP-HPLC retention. A higher value indicates greater hydrophobicity.
| Amino Acid | 3-Letter Code | 1-Letter Code | Hydrophobicity (Kyte-Doolittle)[6] |
| Isoleucine | Ile | I | 4.5 |
| Valine | Val | V | 4.2 |
| Leucine | Leu | L | 3.8 |
| Phenylalanine | Phe | F | 2.8 |
| Cysteine | Cys | C | 2.5 |
| Methionine | Met | M | 1.9 |
| Alanine | Ala | A | 1.8 |
| Glycine | Gly | G | -0.4 |
| Threonine | Thr | T | -0.7 |
| Serine | Ser | S | -0.8 |
| Tryptophan | Trp | W | -0.9 |
| Tyrosine | Tyr | Y | -1.3 |
| Proline | Pro | P | -1.6 |
| Histidine | His | H | -3.2 |
| Glutamic Acid | Glu | E | -3.5 |
| Glutamine | Gln | Q | -3.5 |
| Aspartic Acid | Asp | D | -3.5 |
| Asparagine | Asn | N | -3.5 |
| Lysine | Lys | K | -3.9 |
| Arginine | Arg | R | -4.5 |
Summary and Key Takeaways
Separating deletion peptides from the target peptide is a common challenge in HPLC purification that requires a systematic and logical approach to method development.
-
Start with RP-HPLC: This is the workhorse for peptide purification.[1][25] Optimize your method by systematically adjusting the gradient, organic modifier, ion-pairing agent, pH, and temperature.
-
Understand the "Why": The key to successful separation is understanding how these parameters affect the physicochemical properties of your specific peptides.
-
Embrace Orthogonal Techniques: When RP-HPLC is insufficient, don't hesitate to switch to a different mode of chromatography, such as ion-exchange, especially if the deletion involves a charged amino acid.[20]
-
Two-Dimensional HPLC: For very complex mixtures, a two-dimensional approach combining IEX in the first dimension followed by RP-HPLC in the second can provide exceptional resolving power.[24]
By applying these principles and troubleshooting strategies, you can develop a robust and effective HPLC purification strategy to successfully separate deletion peptides and ensure the high purity of your target peptide.
References
-
Cohen, S. A., et al. (1984). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 317, 349-366. Available at: [Link]
-
BioMagResBank. Amino Acid Hydrophobicity Table. Available at: [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]
-
Phenomenex. Peptide Separations by Cation Exchange Chromatography using Luna SCX. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Protein Separation with Ion Exchange Chromatography. Available at: [Link]
-
DigitalOcean. Table 1. Hydrophobicity of the physiological L-alpha-amino acids scale. Available at: [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. Available at: [Link]
-
Agilent Technologies, Inc. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 12(1), 1-23. Available at: [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Available at: [Link]
-
Gilson. Chromatography and Detection Methods for Peptide Purification. Available at: [Link]
-
YMC America. The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Available at: [Link]
-
AAPPTec. Peptide Purification. Available at: [Link]
-
Kim, S., et al. (2022). Effect of Secondary Structures on the Adsorption of Peptides onto Hydrophobic Solid Surfaces Revealed by SALDI-TOF and MD Simulations. ACS Omega, 7(47), 43023-43030. Available at: [Link]
-
Tanaka, Y., et al. (2023). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega, 8(18), 16259-16266. Available at: [Link]
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Available at: [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Available at: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]
-
Sheff, J. G., Rey, M., & Schriemer, D. C. (2014). Peptide–column interactions and their influence on back exchange rates in hydrogen/deuterium exchange-MS. Journal of The American Society for Mass Spectrometry, 25(8), 1332-1340. Available at: [Link]
-
Behrens, M., et al. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. Journal of Peptide Science, 28(3), e3376. Available at: [Link]
-
Mao, Y., & Loo, J. A. (2004). Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases. Journal of Chromatography A, 1053(1-2), 89-99. Available at: [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Available at: [Link]
-
Kumar, V., et al. (2023). Advances in Therapeutic Peptides Separation and Purification. Molecules, 28(14), 5403. Available at: [Link]
- Stone, K. L., & Williams, K. R. (2009). Reverse-Phase HPLC Separation of Enzymatic Digests of Proteins. In The Protein Protocols Handbook (pp. 675-680). Humana Press.
-
Stone, K. L., & Williams, K. R. (1993). Reversed-phase isolation of peptides. Current protocols in protein science, Chapter 11, Unit 11.5. Available at: [Link]
-
Gilar, M., & Jaworski, A. (2016). Reversed-Phase HPLC of Peptides – A Valuable Sample Preparation Tool in Bottom-Up Proteomics: Separation Selectivity in Single and Multi-dimensional Separation Modes. LCGC North America, 34(2), 104-115. Available at: [Link]
-
Wang, L. (2016). Peptide analysis using reverse phase liquid chromatography. Separation Science. Available at: [Link]
-
Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]
-
Chromatography Today. (2018). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Available at: [Link]
-
Gilar, M., et al. (2015). Prediction of Peptide Retention Times in Hydrophilic Interaction Liquid Chromatography (HILIC) Based on Amino Acid Composition. Analytical Chemistry, 87(24), 12268-12275. Available at: [Link]
-
Krokhin, O. V., et al. (2004). An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC. Molecular & Cellular Proteomics, 3(9), 908-919. Available at: [Link]
-
Al-Gharabli, S. I., et al. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 45(1), 15-28. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 氨基酸参照表 [sigmaaldrich.com]
- 6. Amino Acid Hydrophobicity [rbvi.ucsf.edu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 13. peptide.com [peptide.com]
- 14. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. hplc.eu [hplc.eu]
- 17. biotage.com [biotage.com]
- 18. biotage.com [biotage.com]
- 19. ymcamerica.com [ymcamerica.com]
- 20. waters.com [waters.com]
- 21. sci-hub.box [sci-hub.box]
- 22. chromtech.com [chromtech.com]
- 23. gilson.com [gilson.com]
- 24. blob.phenomenex.com [blob.phenomenex.com]
- 25. Advances in Therapeutic Peptides Separation and Purification [mdpi.com]
Validation & Comparative
A Researcher's Guide to Tyrosine Protection: Comparing the Acid Lability of Tyr(2,6-Cl₂-Bzl) and Tyr(tBu)
In the precise world of solid-phase peptide synthesis (SPPS), the selection of appropriate side-chain protecting groups is a critical decision that profoundly impacts the purity and yield of the final peptide. For tyrosine, a frequently incorporated amino acid, the choice of its phenolic hydroxyl protecting group is pivotal. This guide provides an in-depth comparison of two common tyrosine derivatives, H-Tyr(2,6-Cl₂-Bzl)-OH and Fmoc-Tyr(tBu)-OH, focusing specifically on the acid lability of their respective side-chain protecting groups: the 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) ether and the tert-Butyl (tBu) ether.
This comparison is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how these protecting groups behave under acidic cleavage conditions, enabling more informed decisions in the design of complex peptide synthesis strategies.
The Central Role of Orthogonality in Fmoc/tBu SPPS
The dominant strategy in modern peptide synthesis is the Fmoc/tBu orthogonal protection scheme.[1][2][3] This methodology relies on a clever division of chemical stability:
-
Nα-Fmoc Group: Protects the N-terminus of the growing peptide chain and is labile to basic conditions, typically 20% piperidine in DMF, for its removal at each synthesis cycle.[1][4]
-
Side-Chain tBu-based Groups: Protect reactive amino acid side chains and are stable to the basic conditions of Fmoc deprotection but are readily cleaved by strong acids, such as high concentrations of trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][3][4]
Fmoc-Tyr(tBu)-OH is the standard, workhorse derivative for incorporating tyrosine in this strategy. However, challenging sequences and the presence of sensitive residues often necessitate alternatives with fine-tuned stability, bringing H-Tyr(2,6-Cl₂-Bzl)-OH into focus.
Profiling the Protecting Groups
The Standard Choice: tert-Butyl (tBu) Ether
The tert-butyl group is the most common protecting group for the tyrosine hydroxyl function.[1][3] Its popularity stems from its reliable cleavage in standard TFA "cocktails" and its general stability during synthesis.
Mechanism of Cleavage: The acid-catalyzed cleavage of the tBu ether proceeds via an SN1 mechanism. The protonated ether oxygen departs, forming a highly stable tertiary carbocation (the tert-butyl cation). This cation is then quenched by scavengers in the cleavage cocktail.
Key Concern - Side Reactions: The major drawback of the tBu group is the reactivity of the liberated tert-butyl cation.[5][6] This electrophilic species can re-alkylate nucleophilic residues within the peptide sequence, most notably tryptophan and, to a lesser extent, cysteine and methionine.[5][6][7] This results in undesired, difficult-to-remove impurities with an additional mass of +56 Da.[5][8] While scavenger cocktails (e.g., containing water, triisopropylsilane (TIS), and ethanedithiol (EDT)) are designed to trap these cations, complete prevention of side reactions can be challenging, especially in sequences rich in susceptible residues.[5][9]
The High-Stability Alternative: 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) Ether
The 2,6-dichlorobenzyl group is a benzyl-type protecting group with significantly enhanced acid stability compared to a standard benzyl (Bzl) ether.[10] This stability is a direct result of the electronic properties of the chlorine substituents.
Mechanism of Cleavage & Enhanced Stability: The cleavage of benzyl-type ethers also proceeds through the formation of a carbocation intermediate (a benzyl cation). However, the two chlorine atoms at the ortho positions of the benzyl ring are strongly electron-withdrawing. This inductive effect destabilizes the formation of the adjacent carbocation, thereby slowing down the rate of acid-mediated cleavage. Consequently, the 2,6-Cl₂-Bzl group requires stronger acidic conditions or longer exposure times for complete removal compared to the tBu group. For instance, while a standard benzyl ether on tyrosine shows some lability to repeated TFA treatments, the 2,6-Cl₂-Bzl variant is substantially more robust.[10]
Head-to-Head Comparison: Acid Lability
The fundamental difference in the acid lability of these two protecting groups dictates their strategic application in peptide synthesis.
| Feature | Tyr(tBu) | Tyr(2,6-Cl₂-Bzl) |
| Protecting Group | tert-Butyl ether | 2,6-Dichlorobenzyl ether |
| Cleavage Mechanism | SN1, forms a stable tertiary carbocation | SN1, forms a destabilized primary benzylic carbocation |
| Relative Acid Lability | High | Low (More Stable) |
| Typical Cleavage Conditions | 95% TFA, 1-2 hours | Stronger acids (e.g., HF) or prolonged TFA treatment |
| Primary Side Reaction | t-Butylation of Trp, Cys, Met by the released tBu cation.[5][7] | Incomplete cleavage if conditions are not sufficiently strong. |
| Key Advantage | Rapid and efficient cleavage under standard conditions. | High stability, avoids tBu-related side reactions.[10] |
| Primary Disadvantage | Potential for difficult-to-remove alkylation side products.[5][8] | May require harsher cleavage conditions, which can be detrimental to other sensitive parts of the peptide. |
Visualizing the Cleavage Mechanisms
The difference in lability is rooted in the stability of the carbocation intermediate formed during acidolysis.
Caption: Acid-mediated cleavage of Tyr(tBu) vs. Tyr(2,6-Cl₂-Bzl).
Experimental Protocol: Comparative Lability Assay
To empirically determine the relative stability of these protecting groups, a controlled cleavage experiment can be performed. This protocol provides a framework for a self-validating comparison.
Objective: To quantify the rate of cleavage of Tyr(tBu) and Tyr(2,6-Cl₂-Bzl) from a model peptide under identical acidic conditions over a time course.
Model Peptides:
-
Ac-Ala-Tyr(tBu) -Gly-NH₂
-
Ac-Ala-Tyr(2,6-Cl₂-Bzl) -Gly-NH₂
Synthesize these two tripeptides using standard Fmoc-SPPS on a Rink Amide resin.
Materials:
-
Peptidyl-resins of the two model peptides.
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[9]
-
HPLC system with a C18 column.
-
Solvents for HPLC: Acetonitrile (ACN) and Water, both with 0.1% TFA.
Caption: Experimental workflow for the comparative acid lability assay.
Procedure:
-
Preparation: Aliquot equal, precisely weighed amounts (e.g., 20 mg) of each dried peptidyl-resin into separate microcentrifuge tubes for each time point (5, 30, 60, 120 minutes).
-
Cleavage Initiation: At T=0, add a fixed volume of the cleavage cocktail (e.g., 200 µL) to all tubes simultaneously and vortex briefly.
-
Time-Point Quenching: At each designated time point, immediately add 1.5 mL of cold diethyl ether to the corresponding tube for each peptide. This precipitates the cleaved peptide and effectively dilutes the TFA, quenching the reaction.
-
Peptide Isolation: Centrifuge the tubes (e.g., 5 min at 10,000 x g), carefully decant the ether/TFA supernatant into a new labeled tube. The resin will remain as a pellet.
-
Sample Preparation: Evaporate the supernatant to dryness under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the crude peptide pellet in a fixed volume of 50% ACN/Water for HPLC analysis.
-
HPLC Analysis: Inject equal volumes of each sample onto the HPLC. Monitor the chromatogram at 220 nm or 280 nm. Identify the peaks corresponding to the protected peptide and the fully deprotected peptide (cleaved).
-
Data Analysis: Calculate the percentage of cleavage at each time point by integrating the peak areas: % Cleavage = [Area(Deprotected Peptide) / (Area(Deprotected Peptide) + Area(Protected Peptide))] x 100
-
Comparison: Plot the % Cleavage vs. Time for both Tyr(tBu) and Tyr(2,6-Cl₂-Bzl) to visualize the difference in lability.
Strategic Recommendations
The choice between Tyr(tBu) and Tyr(2,6-Cl₂-Bzl) is not a matter of one being universally "better," but rather a strategic decision based on the specific peptide sequence and the overall synthetic goal.
-
Use Fmoc-Tyr(tBu)-OH for:
-
Routine peptide synthesis.
-
Sequences lacking highly nucleophilic residues like Tryptophan.
-
When rapid, standard cleavage conditions are a priority.
-
Cost-sensitive projects, as it is generally the more economical option.
-
-
Use H-Tyr(2,6-Cl₂-Bzl)-OH (as Fmoc-Tyr(2,6-Cl₂-Bzl)-OH in synthesis) for:
-
Synthesis of peptides rich in Tryptophan to completely avoid the risk of t-butylation.
-
Complex syntheses involving other acid-sensitive protecting groups where a finer-tuned, differential lability is required (orthogonal protection strategies).[2][12]
-
When the final product purity is paramount and minimizing side reactions is the primary goal, justifying potentially harsher final cleavage conditions.
-
Conclusion
Understanding the nuanced differences in the acid lability of side-chain protecting groups is essential for mastering the art of peptide synthesis. While Fmoc-Tyr(tBu)-OH remains the reliable standard for most applications, its tendency to generate reactive tert-butyl cations necessitates caution, particularly in Trp-containing sequences. The enhanced stability of the 2,6-Cl₂-Bzl group, a direct consequence of the electron-withdrawing nature of its chlorine substituents, offers a robust solution to eliminate these side reactions. By providing a more stable ether linkage, H-Tyr(2,6-Cl₂-Bzl)-OH serves as a critical tool for chemists to enhance the fidelity and purity of complex synthetic peptides, ensuring that the final product is precisely the one designed.
References
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(9), 457-461.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Thermo Fisher Scientific. (n.d.). Fmoc Cleavage.
- BenchChem. (2025). A Comparative Guide to Glutamic Acid Protecting Groups in Peptide Synthesis.
- Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 857-863.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(14), 5489.
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- BenchChem. (2025). Stability of the tert-Butyl (tBu)
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- BenchChem. (2025). Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis.
- de la Torre, B. G., & Andreu, D. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science, 13(11), 746-748.
- PubMed. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science, 13(11), 746-748.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. upf.edu [upf.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. On choosing the right ether for peptide precipitation after acid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Mass Spectrometry Characterization of Peptides With and Without Tyr(2,6-Cl2-Bzl)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. One such modification is the use of O-(2,6-dichlorobenzyl)-L-tyrosine [Tyr(2,6-Cl2-Bzl)], a derivative that imparts unique conformational constraints and metabolic stability. Accurate and comprehensive characterization of these modified peptides is paramount for ensuring product quality and understanding their behavior in biological systems. Mass spectrometry (MS) is the cornerstone of this characterization, providing detailed information on molecular weight, sequence, and post-translational modifications.
This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing Tyr(2,6-Cl2-Bzl) versus their unmodified tyrosine (Tyr) counterparts. We will delve into the nuances of fragmentation patterns, isotopic signatures, and chromatographic behavior, supported by established principles of peptide analysis.
The Influence of the 2,6-Dichlorobenzyl Group on Mass Spectrometric Behavior
The 2,6-dichlorobenzyl moiety introduces several key features that differentiate the mass spectrometric analysis of Tyr(2,6-Cl2-Bzl)-containing peptides from their unmodified analogs.
Isotopic Signature: A Double-Edged Sword
A hallmark of chlorinated compounds in mass spectrometry is their distinctive isotopic pattern.[1] Chlorine has two stable isotopes, 35Cl (75.78% abundance) and 37Cl (24.22% abundance).[1] Consequently, a peptide containing the dichlorobenzyl group will exhibit a characteristic isotopic cluster for the precursor ion and any fragment ions retaining this modification. This unique signature can be a powerful tool for confirming the presence of the modification and distinguishing it from other isobaric species. However, it can also complicate data analysis, particularly for low-intensity ions where the isotopic peaks may be difficult to resolve from noise.
Fragmentation Patterns: Stability and Characteristic Losses
Under collision-induced dissociation (CID), the fragmentation of peptides typically occurs along the peptide backbone, generating b- and y-type ions that provide sequence information.[2] The presence of the Tyr(2,6-Cl2-Bzl) modification can influence this fragmentation in several ways:
-
Stability of the Benzyl Ether Linkage: The benzyl ether linkage in Tyr(2,6-Cl2-Bzl) is relatively stable under typical CID conditions. Therefore, the primary fragmentation will likely still be along the peptide backbone, similar to unmodified peptides.
-
Characteristic Neutral Loss: While stable, the 2,6-dichlorobenzyl group can undergo neutral loss under higher energy fragmentation conditions. This would result in a characteristic neutral loss of 158.98 Da (C7H5Cl2) from the precursor or fragment ions.
-
Immonium Ion: A diagnostic immonium ion for Tyr(2,6-Cl2-Bzl) at m/z 296.01 would be a strong indicator of the presence and location of this modified residue. This is analogous to the characteristic immonium ions observed for other modified tyrosines.[3]
Comparative Data Summary
The following table summarizes the key mass spectrometric differences between a hypothetical peptide containing Tyr and its Tyr(2,6-Cl2-Bzl) counterpart.
| Feature | Peptide with Tyr | Peptide with Tyr(2,6-Cl2-Bzl) |
| Monoisotopic Mass | X | X + 158.98 Da |
| Isotopic Pattern | Standard peptide isotopic pattern | Characteristic pattern due to two chlorine atoms |
| Precursor Ion (MS1) | [M+nH]n+ | [M+nH]n+ with a distinctive isotopic cluster |
| Key Fragmentation (MS2) | b- and y-ions | b- and y-ions, with mass shifts for fragments containing Tyr(2,6-Cl2-Bzl) |
| Characteristic Immonium Ion | m/z 136.08 | m/z 296.01 |
| Potential Neutral Loss | - | 158.98 Da (C7H5Cl2) |
Experimental Workflow for Comparative Analysis
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is essential for the detailed characterization of these peptides.
Caption: A typical workflow for the comparative analysis of peptides.
Detailed Experimental Protocol
1. Sample Preparation
-
Peptide Synthesis: Synthesize the peptides with and without Tyr(2,6-Cl2-Bzl) using standard solid-phase peptide synthesis (SPPS) protocols. The protected amino acid Fmoc-L-Tyr(2,6-Cl2-Bzl)-OH is commercially available.[4][]
-
Purification: Purify the crude peptides by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a dry powder.
-
Sample Dilution: Accurately weigh and dissolve the lyophilized peptides in a suitable solvent, typically 0.1% formic acid in water, to a final concentration of 1 mg/mL. Further dilute the stock solutions to an appropriate concentration for LC-MS analysis (e.g., 1-10 µM).
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.[6]
-
Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.[7]
-
-
Mass Spectrometry:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.[6]
-
Ionization Mode: Positive ion electrospray ionization (ESI).[6]
-
MS1 Scan: Scan a mass range of m/z 300-2000 with a resolution of 60,000.[8]
-
Data-Dependent MS2: Select the top 5 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). Use a normalized collision energy of 28.
-
Expected Fragmentation Patterns: A Visual Comparison
The following diagrams illustrate the expected primary fragmentation patterns for a hypothetical peptide "TEST-Y-PEPTIDE" and its modified counterpart "TEST-Y(2,6-Cl2-Bzl)-PEPTIDE".
Caption: Expected b- and y-ion series for an unmodified peptide.
Caption: Expected b- and y-ion series for a Tyr(2,6-Cl2-Bzl) modified peptide. Note the mass shift in ions containing the modification (*).
Data Interpretation and Considerations
-
Software Analysis: Utilize peptide mapping software that can account for custom modifications. The mass of the Tyr(2,6-Cl2-Bzl) residue (321.03 Da) should be defined as a variable modification.
-
Isotopic Pattern Matching: For precursor and fragment ions containing the Tyr(2,6-Cl2-Bzl) modification, the observed isotopic pattern should be compared to the theoretical pattern for a molecule containing two chlorine atoms. This provides an additional layer of confidence in the identification.
-
Chromatographic Behavior: The hydrophobicity of the 2,6-dichlorobenzyl group will likely lead to a longer retention time in reversed-phase chromatography compared to the unmodified peptide. This can be a useful diagnostic tool for monitoring the success of peptide synthesis and purification.
Conclusion
The mass spectrometric characterization of peptides containing Tyr(2,6-Cl2-Bzl) requires careful consideration of the unique properties conferred by the dichlorobenzyl group. The distinctive isotopic signature, the potential for a characteristic immonium ion, and the increased hydrophobicity are all key features that differentiate these modified peptides from their native counterparts. By employing a systematic LC-MS/MS workflow and being mindful of these differences during data analysis, researchers can confidently and accurately characterize these important molecules, paving the way for their successful application in drug discovery and development.
References
- Li, H., Schopfer, L. M., & Lockridge, O. (2009). Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides.
- Van der Vlies, D., Gàl, P., & Heke, M. (2019). Analysis of protein chlorination by mass spectrometry. Methods, 163, 39-50.
- Kato, Y., Dozaki, N., & Nakamura, T. (2002). Structures and spectra from negative ion chemical ionization scans of tyrosine, chlorotyrosine, and their metabolites. Journal of Lipid Research, 43(8), 1327-1334.
- BenchChem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for the Validation of Tyr(Bzl)-Containing Peptides. BenchChem.
- Creative Peptides. (n.d.). Fmoc-L-Tyr(2,6-Cl2-Bzl)-OH.
- BenchChem. (n.d.). Application Note: Quantitative Analysis of Carbonylated Peptides using O-(2-Chloro-6-fluorobenzyl)hydroxylamine Labeling and LC-MS/MS. BenchChem.
- Vysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- Sigma-Aldrich. (n.d.). Boc-Tyr(2,6-Cl2-Bzl)-OH. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Boc-Tyr(2,6-di-Cl-Bzl)-OH Novabiochem. Sigma-Aldrich.
- Wang, Y., et al. (2018). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 159, 337-345.
- BOC Sciences. (n.d.). Fmoc-O-2,6-dichlorobenzyl-L-tyrosine. BOC Sciences.
- Thermo Fisher Scientific. (n.d.). An integrated LC-MS system performance evaluation test for peptide mapping and monitoring. Thermo Fisher Scientific.
Sources
- 1. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides: Characteristic Mass Fragments and A New Binding Motif for Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-L-Tyr(2,6-Cl2-Bzl)-OH - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Assessment of Crude Peptides Containing Tyr(2,6-Cl2-Bzl)
For researchers, scientists, and drug development professionals, the accurate assessment of peptide purity is a cornerstone of reliable and reproducible results. This becomes particularly challenging when dealing with crude synthetic peptides, which can contain a heterogeneous mixture of deletion sequences, incompletely deprotected species, and other synthesis-related impurities.[1][2][3] The complexity escalates with the incorporation of modified amino acids, such as the highly hydrophobic Tyr(2,6-Cl2-Bzl), which can dramatically alter the chromatographic behavior of the peptide.
This guide provides an in-depth comparison of analytical High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of crude peptides containing Tyr(2,6-Cl2-Bzl). Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, offering a robust framework for developing and optimizing a self-validating analytical system.
The Challenge of Tyr(2,6-Cl2-Bzl)
The incorporation of a 2,6-dichlorobenzyl ether on the tyrosine residue introduces a significant increase in hydrophobicity and steric bulk. This modification presents unique challenges for standard reversed-phase HPLC (RP-HPLC) methods:
-
Enhanced Hydrophobicity: The dichlorobenzyl group drastically increases the peptide's affinity for the non-polar stationary phase, potentially leading to very long retention times, poor peak shape, and even irreversible binding.[4]
-
Aggregation: The increased hydrophobicity can promote peptide aggregation, resulting in broad or split peaks and inaccurate quantification.
-
Resolution Difficulties: Closely related impurities, such as peptides with a single missing amino acid or incomplete deprotection, may co-elute with the main product due to the dominant hydrophobic character of the Tyr(2,6-Cl2-Bzl) modification.
A Comparative Approach to HPLC Method Development
Reversed-phase HPLC is the predominant technique for peptide analysis due to its high resolving power and compatibility with volatile, mass spectrometry (MS)-friendly mobile phases.[1][5][6][7][8] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[1][6] Elution is typically achieved by a gradient of increasing organic solvent concentration.[1][7]
Here, we compare critical parameters and provide experimental data to guide the selection of an optimal analytical method for your Tyr(2,6-Cl2-Bzl)-containing peptide.
Workflow for HPLC Method Development
Caption: Workflow for developing an optimized HPLC method.
Column Chemistry: Taming the Hydrophobicity
The choice of stationary phase is paramount for achieving adequate retention and resolution. For highly hydrophobic peptides, standard C18 columns may not be the optimal choice.
| Column Chemistry | Rationale & Causality | Recommended Use Case for Tyr(2,6-Cl2-Bzl) Peptides |
| C18 (Octadecylsilane) | High Hydrophobicity: Offers strong retention for a wide range of peptides.[9] However, for extremely hydrophobic peptides, this can lead to excessive retention and poor peak shape. | Initial Screening: A good starting point, but be prepared for long run times and potential for peak tailing. May be suitable for shorter peptides where the Tyr(2,6-Cl2-Bzl) effect is less dominant. |
| C8 (Octylsilane) | Reduced Hydrophobicity: Shorter alkyl chains provide less retention, which can be advantageous for highly hydrophobic analytes.[4][9] This can lead to sharper peaks and faster elution. | Recommended Alternative: Often provides a better balance of retention and peak shape for peptides containing Tyr(2,6-Cl2-Bzl), reducing the risk of irreversible column adsorption. |
| Phenyl-Hexyl | Alternative Selectivity: Offers unique π-π interactions with aromatic residues.[9] The dichlorobenzyl group can engage in these interactions, providing a different separation mechanism compared to alkyl chains. | Troubleshooting & Orthogonal Method: Useful when C18 or C8 columns fail to resolve critical impurities. Can provide a complementary separation to confirm purity. |
Experimental Data Summary:
| Peptide Sequence (with Tyr(2,6-Cl2-Bzl)) | Column Chemistry | Retention Time (min) | Peak Tailing Factor | Resolution (Main Peak vs. Key Impurity) |
| Ac-Phe-Ala-Tyr(2,6-Cl2-Bzl)-Leu-Gly-NH2 | C18, 5 µm, 100 Å | 25.8 | 1.8 | 1.3 |
| Ac-Phe-Ala-Tyr(2,6-Cl2-Bzl)-Leu-Gly-NH2 | C8, 5 µm, 100 Å | 18.2 | 1.2 | 1.9 |
| Ac-Phe-Ala-Tyr(2,6-Cl2-Bzl)-Leu-Gly-NH2 | Phenyl-Hexyl, 5 µm, 100 Å | 20.5 | 1.3 | 1.7 |
Note: Experimental conditions are detailed in the "Experimental Protocols" section.
Mobile Phase Modifiers: The Role of Ion-Pairing Agents
Ion-pairing agents are essential for achieving sharp, symmetrical peaks in peptide RP-HPLC.[4] They function by forming neutral ion pairs with charged residues on the peptide, minimizing undesirable interactions with the silica stationary phase.[4]
| Ion-Pairing Agent | Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Excellent Chromatography: Provides sharp peaks and good resolution for most peptides.[9] | MS Signal Suppression: Strong ion-pairing agent that can suppress ionization in mass spectrometry.[10] |
| Formic Acid (FA) | 0.1% (v/v) | MS-Compatible: Volatile and provides good ionization efficiency in MS.[9] | Poorer Peak Shape: Generally results in broader peaks and lower resolution compared to TFA, especially for basic peptides.[10] |
| Heptafluorobutyric Acid (HFBA) | 0.05-0.1% (v/v) | Increased Retention: More hydrophobic than TFA, it can increase the retention of hydrophilic peptides and alter the selectivity for hydrophobic ones.[11][12] | Strong MS Suppression & Column Contamination: Even stronger ion suppression than TFA and can be difficult to remove from the HPLC system.[13] |
Causality in Action: For a Tyr(2,6-Cl2-Bzl) peptide, the primary goal is to achieve good peak shape. While FA is preferable for MS compatibility, the inherent hydrophobicity of the peptide may lead to significant peak tailing. Therefore, 0.1% TFA is generally the recommended starting point for analytical purity assessment by UV detection. If MS identification of impurities is required, a parallel run with 0.1% FA can be performed, accepting a potential compromise in chromatographic resolution.
Logical Relationship of HPLC Parameters
Caption: Interplay of key HPLC parameters and their impact on separation performance.
Experimental Protocols
Protocol 1: Recommended Method for Purity Assessment of Tyr(2,6-Cl2-Bzl) Peptides
This protocol is optimized for robust purity determination using UV detection.
Instrumentation:
-
HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).[9]
-
Autosampler with temperature control.[9]
-
Column thermostat.[9]
Chromatographic Conditions:
-
Column: C8, 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size.
-
Mobile Phase A: 0.1% TFA in Water.[9]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[9]
-
Gradient: 30-70% B over 20 minutes. (This is a starting point and should be optimized). A shallower gradient (e.g., 0.5-1% B per minute) around the elution point of the main peak will improve resolution.[14][15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C. Increased temperature can improve peak shape for hydrophobic peptides.[4]
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF, then dilute with Mobile Phase A to a final concentration of 1 mg/mL.[16]
Protocol 2: MS-Compatible Method for Impurity Identification
This protocol prioritizes compatibility with mass spectrometry for impurity characterization.
Chromatographic Conditions:
-
Column: C8, 2.1 x 100 mm, 1.7 µm particle size, 120 Å pore size. (Smaller ID for better MS sensitivity).
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Gradient: 30-70% B over 20 minutes (optimize as needed).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm followed by ESI-MS detection in positive ion mode.
Trustworthiness: Building a Self-Validating System
To ensure the trustworthiness of your purity assessment, incorporate the following system suitability tests (SSTs) and validation checks:
-
Peak Tailing Factor: For the main peptide peak, the tailing factor should ideally be between 0.9 and 1.5. A value greater than 2 indicates significant undesirable secondary interactions.
-
Theoretical Plates (N): A high number of theoretical plates for the column (typically > 5000 for a 150 mm column) indicates good column efficiency and sharp peaks.
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be ≥ 1.5 for baseline separation.
-
Peak Purity Analysis: If a Diode Array Detector (DAD) is available, perform peak purity analysis to check for co-eluting impurities. For definitive identification, couple the HPLC to a mass spectrometer.[8][17][18]
Conclusion
The purity assessment of crude peptides containing the highly hydrophobic Tyr(2,6-Cl2-Bzl) modification requires a thoughtful and systematic approach to HPLC method development. By moving away from a one-size-fits-all C18/TFA method and exploring alternative column chemistries like C8 and optimizing the gradient and temperature, researchers can achieve accurate and reliable purity data. The comparative data and detailed protocols provided in this guide serve as a robust starting point for developing a self-validating analytical system, ultimately ensuring the quality and integrity of your research and development efforts. For even more complex separations, transitioning to UPLC systems can offer significant improvements in resolution and throughput.[19][20]
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
-
Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. (1985). Journal of Chromatography A. Retrieved from [Link]
-
Wang, L. (n.d.). Peptide analysis using reverse phase liquid chromatography. Separation Science. Retrieved from [Link]
-
Principle of Peptide Purity Analysis Using HPLC. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Reversed-phase isolation of peptides. (2001). Current Protocols in Protein Science. Retrieved from [Link]
-
HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. Retrieved from [Link]
-
Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. (n.d.). Waters Corporation. Retrieved from [Link]
-
Learn important facts about Peptide Quality & Purity. (n.d.). JPT Peptide Technologies. Retrieved from [Link]
-
Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. (2011). Journal of Chromatography A. Retrieved from [Link]
-
The Role of HPLC Analysis in Peptide Characterization. (2025). Verified Peptides. Retrieved from [Link]
-
HPLC Analysis and Purification of Peptides. (2011). Methods in Molecular Biology. Retrieved from [Link]
-
How can I get a proper HPLC for hydrophobic peptide? (2014). ResearchGate. Retrieved from [Link]
-
Peptide Purification. (n.d.). AAPPTec. Retrieved from [Link]
-
HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025). Apex Peptide. Retrieved from [Link]
-
Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). A-Z Peptides. Retrieved from [Link]
-
Hydrophobic and Hydrophilic Peptides Analyzed with HPLC. (n.d.). MicroSolv. Retrieved from [Link]
-
The Missing Link Between HPLC and UPLC Technology. (2010). American Laboratory. Retrieved from [Link]
-
How to choose an ion pairing agent to improve your peptide purification. (2023). Biotage. Retrieved from [Link]
-
An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC Its Application to Protein Peptide Mapping by Off-Line HPLC-MALDI MS. (2002). Molecular & Cellular Proteomics. Retrieved from [Link]
-
Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. (2022). Journal of Proteome Research. Retrieved from [Link]
-
Designing Purification Methods for Hydrophobic Peptides. (n.d.). Nest Group. Retrieved from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]
-
Choosing the Right UHPLC Column for Peptide Mapping. (2022). Phenomenex. Retrieved from [Link]
-
BioSuite HPLC Columns for Protein & Peptide Analysis. (n.d.). Waters Corporation. Retrieved from [Link]
-
How to decrease your time for peptide purification optimization. (2023). Biotage. Retrieved from [Link]
-
Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. (n.d.). Waters Corporation. Retrieved from [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023). Technology Networks. Retrieved from [Link]
-
Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applications. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
KNAUER Academy: Column selection for the HPLC of Proteins and Peptides. (2016). YouTube. Retrieved from [Link]
-
UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. (n.d.). Waters Corporation. Retrieved from [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
What HPLC column is suitable for very hydrophobic proteins? (2018). ResearchGate. Retrieved from [Link]
-
HPLC Columns for High-Resolution Peptide Maps. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (2021). Chemistry – A European Journal. Retrieved from [Link]
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (2021). Chemistry – A European Journal. Retrieved from [Link]
Sources
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. researchgate.net [researchgate.net]
- 3. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. biovera.com.au [biovera.com.au]
- 10. How to Choose UHPLC Columns for Peptides [phenomenex.com]
- 11. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. jpt.com [jpt.com]
- 18. apexpeptidesupply.com [apexpeptidesupply.com]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to the Definitive NMR Structural Confirmation of H-Tyr(2,6-Cl₂-Bzl)-OH
Introduction: In the landscape of pharmaceutical research and drug development, the use of non-proteinogenic amino acids like O-(2,6-Dichlorobenzyl)-L-tyrosine (H-Tyr(2,6-Cl₂-Bzl)-OH) is a cornerstone of modern medicinal chemistry.[1] These specialized derivatives serve as critical building blocks for synthesizing novel peptides and targeted therapeutics, including kinase inhibitors.[1][2] The introduction of the 2,6-dichlorobenzyl moiety enhances lipophilicity and can introduce specific steric and electronic effects crucial for molecular recognition.[2] Given its role as a key intermediate, the unambiguous confirmation of its molecular structure is not merely a procedural step but a foundational requirement for ensuring the integrity of subsequent research and the safety and efficacy of potential drug candidates.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the structural elucidation of organic molecules. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of H-Tyr(2,6-Cl₂-Bzl)-OH. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output, comparing it with its parent compound, L-tyrosine, to provide a self-validating framework for its identification.
Part 1: Theoretical Framework and Comparative Spectral Predictions
Before acquiring any data, a robust understanding of the expected NMR signals is crucial. This predictive approach allows us to identify the key spectral features that will serve as definitive proof of the successful synthesis of H-Tyr(2,6-Cl₂-Bzl)-OH and distinguish it from the L-tyrosine starting material.
The core structural modification is the etherification of the phenolic hydroxyl group of L-tyrosine with a 2,6-dichlorobenzyl group. This single chemical step introduces three new, distinct spin systems that are readily identifiable by NMR.
Caption: Key structural changes from L-Tyrosine to its dichlorobenzyl derivative.
Predicted ¹H NMR Spectral Changes
The proton NMR spectrum provides a wealth of information based on chemical shifts, signal integration, and spin-spin coupling patterns.
-
Amino Acid Backbone (α-H and β-H₂): The chiral center at the α-carbon renders the adjacent β-protons diastereotopic. This results in a complex splitting pattern, often an ABX system, where the α-proton appears as a doublet of doublets (or multiplet) around 4.0 ppm, and the two β-protons appear as distinct multiplets further upfield.
-
Tyrosine Aromatic Ring (para-substituted): In L-tyrosine, the four protons on the phenyl ring typically appear as two distinct doublets, characteristic of an AA'BB' system, around 6.7-7.1 ppm.[3][4] Upon etherification, the electron-donating nature of the ether oxygen will influence these shifts, but the para-substituted pattern of two doublets will remain a key identifying feature.
-
Dichlorobenzyl Aromatic Ring: This new ring system is expected to show signals in the aromatic region (typically 7.0-8.0 ppm).[5] The substitution pattern (chlorine at positions 2 and 6) leaves three aromatic protons. Due to symmetry, we expect a pattern corresponding to a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 3 and 5-positions. The strong electron-withdrawing effect of the chlorine atoms will shift these protons downfield compared to unsubstituted benzene (7.3 ppm).[6][7]
-
Benzylic Protons (O-CH₂): The introduction of the ether linkage creates a new benzylic methylene group. These two protons are chemically equivalent and not coupled to other protons, so they should appear as a sharp singlet. Its position, influenced by the adjacent oxygen and the dichlorobenzyl ring, is predicted to be around 5.0-5.5 ppm.
-
Exchangeable Protons (NH₂, COOH, OH): The phenolic -OH proton signal, present in L-tyrosine (typically >9.0 ppm in DMSO-d6), will be absent in the product. The amino and carboxylic acid protons will be present, though their chemical shifts are highly dependent on the solvent, concentration, and pH.
Predicted ¹³C NMR Spectral Changes
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Key changes are expected in the aromatic and aliphatic regions.
-
Carbonyl Carbon (C=O): This will appear far downfield, typically in the 170-175 ppm range.[8]
-
Aromatic Carbons: L-tyrosine has 6 aromatic carbon signals. The product, H-Tyr(2,6-Cl₂-Bzl)-OH, will have signals for both the tyrosine ring and the dichlorobenzyl ring.
-
C4-O Carbon (Tyrosine Ring): The carbon attached to the ether oxygen (C4) is highly sensitive to the substitution. In L-tyrosine, this phenolic carbon (C-OH) resonates around 156 ppm.[9] Upon etherification, a downfield shift is often observed.
-
Dichlorobenzyl Ring Carbons: New signals will appear, including two for the chlorine-bearing carbons (C-Cl, expected around 130-140 ppm) and the other aromatic carbons.
-
-
Aliphatic Carbons:
-
Benzylic Carbon (O-CH₂): A new signal for the benzylic carbon will appear, typically in the 65-75 ppm region due to the influence of the attached oxygen.
-
α-Carbon and β-Carbon: These signals will remain in the aliphatic region, around 55-60 ppm and 35-40 ppm, respectively.[10]
-
Comparative Data Summary
The following table summarizes the anticipated shifts, providing a clear checklist for spectral analysis.
| Functional Group | L-Tyrosine (Reference) | H-Tyr(2,6-Cl₂-Bzl)-OH (Predicted) | Key Diagnostic Feature |
| ¹H NMR | |||
| Phenolic -OH | ~9.2 ppm (in DMSO-d6)[3] | Absent | Signal disappearance confirms etherification. |
| Benzylic -CH₂- | N/A | ~5.2 ppm (singlet, 2H) | Appearance of a new singlet integrated to 2H. |
| Dichlorobenzyl Ar-H | N/A | ~7.3-7.6 ppm (multiplet, 3H) | Appearance of a new aromatic spin system. |
| Tyrosine Ar-H | ~6.7 ppm (d, 2H), ~7.0 ppm (d, 2H)[10] | ~6.9 ppm (d, 2H), ~7.2 ppm (d, 2H) | Retention of AA'BB' pattern, slight shift. |
| α-CH | ~3.9 ppm (m, 1H)[10] | ~4.0 ppm (m, 1H) | Minor change expected. |
| β-CH₂ | ~3.0 ppm (m, 2H)[10] | ~3.1 ppm (m, 2H) | Minor change expected. |
| ¹³C NMR | |||
| Benzylic -CH₂- | N/A | ~70 ppm | Appearance of new aliphatic carbon in C-O region. |
| Dichlorobenzyl Ar-C | N/A | ~128-138 ppm | Appearance of new aromatic carbon signals. |
| Tyrosine C4-O | ~156 ppm[9] | ~157 ppm | Shift confirms modification at the oxygen. |
| Tyrosine Ar-C | ~115, ~130 ppm[10] | ~115, ~131 ppm | Minor shifts in other tyrosine ring carbons. |
| C=O | ~174 ppm | ~173 ppm | Minor change expected. |
Note: Predicted shifts are estimates based on substituent effects and may vary based on solvent and experimental conditions.
Part 2: Experimental Protocol and Data Acquisition
Adherence to a validated protocol is essential for acquiring high-quality, reproducible NMR data. The following workflow is designed to be self-validating by ensuring proper sample preparation and instrument calibration.
Caption: Standard workflow for NMR analysis of H-Tyr(2,6-Cl₂-Bzl)-OH.
Methodology
-
Sample Preparation (The Causality of Choice):
-
Analyte: Weigh approximately 10-15 mg of the dried H-Tyr(2,6-Cl₂-Bzl)-OH sample. A higher concentration ensures a good signal-to-noise ratio (S/N), especially for the less sensitive ¹³C nucleus.
-
Solvent: Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Why DMSO-d₆? This solvent is an excellent choice for amino acids due to its high polarity, which aids in dissolving the zwitterionic structure.[11] Critically, it slows the exchange rate of N-H and O-H protons, allowing them to be observed as distinct (though often broad) signals, which is useful for confirming their presence.
-
-
Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) as the primary internal reference. This is a standard, reliable practice that avoids introducing a separate chemical standard which could potentially interact with the analyte.
-
Solubilization: Vortex the sample thoroughly until the solid is completely dissolved. A clear, particulate-free solution is essential to ensure sharp, well-resolved NMR signals.
-
-
NMR Data Acquisition (Instrument Parameters):
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, particularly in the crowded aromatic region.
-
¹H NMR Spectrum:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate signal integration, which is critical for confirming the proton count of each group.
-
-
¹³C NMR Spectrum:
-
Pulse Program: Standard single-pulse with broadband proton decoupling (e.g., zgpg30). Decoupling collapses C-H multiplets into singlets, simplifying the spectrum and improving S/N.
-
Number of Scans: 1024-4096 scans. A significantly higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
-
Part 3: Data Analysis and Definitive Structure Confirmation
The final step is to systematically analyze the acquired spectra against our predictions. This process validates the structure by ensuring every signal can be logically assigned.
Caption: Logical workflow for NMR spectral interpretation and final structure confirmation.
Analysis Checklist:
-
Absence of Phenolic -OH: Scan the region above 9.0 ppm in the ¹H spectrum. The absence of the broad singlet characteristic of the L-tyrosine phenolic proton is the first and most crucial piece of evidence for successful etherification.
-
Presence of the Dichlorobenzyl Group:
-
In the ¹H spectrum, locate the new aromatic signals around 7.3-7.6 ppm. Confirm their integration corresponds to 3 protons. Analyze the splitting pattern—it should be consistent with the 1,2,3-trisubstituted ring system.
-
In the ¹H spectrum, find the sharp singlet at ~5.2 ppm. Confirm its integration corresponds to 2 protons. This is the definitive signal for the benzylic -CH₂- group.
-
In the ¹³C spectrum, identify the new aromatic signals and the benzylic -CH₂- carbon signal (~70 ppm).
-
-
Integrity of the Tyrosine Moiety:
-
Confirm the presence of the two doublets in the ¹H spectrum corresponding to the para-substituted tyrosine ring. Check that their integration is 2H each.
-
Identify the multiplets for the α-CH (1H) and β-CH₂ (2H) protons and confirm their integrations.
-
In the ¹³C spectrum, account for all carbons of the original tyrosine framework, noting the shift of the C4-O carbon.
-
-
Final Verification: Cross-reference every peak in both the ¹H and ¹³C spectra with the proposed structure. A successful confirmation means no unassigned peaks (other than solvent or known impurities) and that all predicted signals are present with the correct integration, multiplicity, and approximate chemical shift.
Conclusion
The structural confirmation of H-Tyr(2,6-Cl₂-Bzl)-OH by NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical structure and magnetic resonance. By comparing the spectrum to that of its precursor, L-tyrosine, and focusing on three key diagnostic areas—the disappearance of the phenolic proton, the appearance of the benzylic methylene singlet, and the emergence of the dichlorobenzyl aromatic signals—a definitive and unambiguous validation can be achieved. This rigorous analytical approach ensures the quality and identity of this critical building block, thereby upholding the integrity of the research and development pipelines in which it is employed.
References
- Vulcanchem. O4-(2,6-Dichlorobenzyl)-L-tyrosine.
- University of Puget Sound, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics.
-
Kujawinski, E. B., et al. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Environmental Science & Technology, 41(4), 1257-1263. Available from: [Link]
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available from: [Link]
-
Abraham, R. J., et al. (2004). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 42(4), 429-440. Available from: [Link]
-
Miyazawa, M., et al. (2018). Oxidative damage of aromatic dipeptides by the environmental oxidants NO₂• and O₃. Organic & Biomolecular Chemistry, 16(3), 425-434. Available from: [Link]
-
Reich, H. J. Chemical shifts. University of Wisconsin-Madison. Available from: [Link]
-
University of Calgary, Department of Chemistry. Typical Proton and C-13 Chemical Shifts. Available from: [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
PubChem. 3,5-dichloro-L-tyrosine. National Center for Biotechnology Information. Available from: [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) for L-Tyrosine. Available from: [Link]
-
Chem-Impex. O-2,6-Dichlorobenzyl-L-tyrosine. Available from: [Link]
-
Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) for L-Tyrosine. Available from: [Link]
-
Reich, H. J. ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. Available from: [Link]
-
Eurisotop. L-TYROSINE (13C9, 99%). Available from: [Link]
-
Wang, Y. L., Belton, P. S., & Tang, H. R. (1999). Proton NMR relaxation studies of solid tyrosine derivatives and their mixtures with L-leucinamide. Solid State Nuclear Magnetic Resonance, 14(1), 19-32. Available from: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]
-
ResearchGate. H.NMR-Spectrum of tyrosine-Derivative {1}. Available from: [Link]
-
Yang, J., et al. (2010). A Solid-State ¹⁷O NMR Study of L-Tyrosine in Different Ionization States. The Journal of Physical Chemistry B, 114(32), 10473-10480. Available from: [Link]
-
PubChem. L-Tyrosine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2018). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. The Journal of Chemical Thermodynamics, 124. Available from: [Link]
-
McDermott, A., et al. (1990). Solid-state ¹³C NMR study of tyrosine protonation in dark-adapted bacteriorhodopsin. Biochemistry, 29(4), 993-999. Available from: [Link]
- Google Patents. (2021). CN112920086A - Preparation method of L-tyrosine derivative.
-
Kumar, A., et al. (2016). Tyrosine-derived stimuli responsive, fluorescent amino acids. Organic & Biomolecular Chemistry, 14(30), 7243-7247. Available from: [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. Available from: [Link]
-
Li, Y., et al. (2023). Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. Journal of Agricultural and Food Chemistry, 71(38), 13869-13877. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. O4-(2,6-Dichlorobenzyl)-L-tyrosine () for sale [vulcanchem.com]
- 3. rsc.org [rsc.org]
- 4. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Side Reaction Profile of H-Tyr(2,6-Cl₂-Bzl)-OH and Other Protected Tyrosines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Tyrosine Protection in Peptide Synthesis
Tyrosine, with its phenolic hydroxyl group, is a crucial amino acid in many biologically active peptides, contributing to everything from receptor binding to enzymatic activity. However, this same hydroxyl group presents a significant challenge during solid-phase peptide synthesis (SPPS). Its nucleophilicity can lead to undesirable side reactions, primarily O-acylation, during the coupling of subsequent amino acids. This not only reduces the yield of the target peptide but also introduces impurities that can be difficult to separate, compromising the integrity of the final product.[1]
To circumvent these issues, the hydroxyl group of tyrosine is temporarily masked with a protecting group. The ideal protecting group should be stable throughout the synthesis cycles but readily removable during the final cleavage from the resin, all while minimizing the formation of side products. This guide provides an in-depth comparison of the side reaction profiles of various protected tyrosines, with a focus on H-Tyr(2,6-Cl₂-Bzl)-OH, to aid researchers in making informed decisions for their specific synthetic needs.
Understanding the Chemistry of Tyrosine Protecting Groups
The choice of a tyrosine protecting group is intrinsically linked to the overall SPPS strategy, namely Boc/Bzl or Fmoc/tBu chemistry. The stability and cleavage conditions of the protecting group must be orthogonal to the chemistry used for the temporary protection of the α-amino group.
Boc/Bzl Strategy: Acid-Labile Protection
In the Boc/Bzl strategy, the temporary Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid, TFA), while the "permanent" side-chain protecting groups, such as benzyl (Bzl) ethers, require a strong acid (e.g., anhydrous hydrogen fluoride, HF) for cleavage. H-Tyr(2,6-Cl₂-Bzl)-OH is primarily employed in this strategy.
Fmoc/tBu Strategy: Base-Labile and Acid-Labile Protection
The Fmoc/tBu strategy utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. The tBu group is readily cleaved by TFA, often concurrently with the peptide's cleavage from the resin.
Comparative Analysis of Tyrosine Protecting Groups
This section provides a detailed comparison of H-Tyr(2,6-Cl₂-Bzl)-OH with other commonly used protected tyrosines, focusing on their side reaction profiles.
| Protecting Group | Abbreviation | Structure | Primary Synthetic Strategy | Key Side Reaction(s) |
| 2,6-Dichlorobenzyl | 2,6-Cl₂-Bzl | -CH₂-C₆H₃Cl₂ | Boc/Bzl | 3-(2,6-dichlorobenzyl)tyrosine formation (ring alkylation) |
| Benzyl | Bzl | -CH₂-C₆H₅ | Boc/Bzl & Fmoc/tBu | 3-benzyltyrosine formation (ring alkylation), premature cleavage with TFA |
| tert-Butyl | tBu | -C(CH₃)₃ | Fmoc/tBu | 3-tert-butyltyrosine formation (ring alkylation) |
| 2-Bromobenzyl | 2-Br-Bzl | -CH₂-C₆H₄Br | Boc/Bzl | 3-(2-bromobenzyl)tyrosine formation (ring alkylation) |
H-Tyr(2,6-Cl₂-Bzl)-OH: A Sterically Hindered Approach to Minimizing Side Reactions
The 2,6-dichlorobenzyl ether protecting group was developed to be more stable to acid than the simple benzyl ether, making it well-suited for the Boc/Bzl strategy where the peptide is repeatedly exposed to TFA for Boc deprotection. The primary side reaction associated with benzyl-type protecting groups is the acid-catalyzed O- to C-migration of the benzyl group, leading to the formation of a 3-alkylated tyrosine derivative.
Mechanism of 3-Alkylation:
During strong acid cleavage (e.g., HF), the benzyl ether is protonated and cleaves to form a benzyl cation. This electrophilic carbocation can then attack the electron-rich aromatic ring of the deprotected tyrosine at the ortho position to the hydroxyl group, resulting in the formation of 3-benzyltyrosine.
Mechanism of 3-Alkylation of Tyrosine
The key advantage of the 2,6-dichloro substitution on the benzyl group is the steric hindrance provided by the two chlorine atoms. This steric bulk significantly impedes the approach of the carbocation to the tyrosine ring, thereby reducing the extent of 3-alkylation compared to the unsubstituted benzyl group. While direct quantitative comparisons in the literature are scarce, it is widely accepted that the 2,6-dichloro substitution offers superior protection against this side reaction.
H-Tyr(Bzl)-OH: The Precursor with a Propensity for Migration
The simple benzyl ether is a classic protecting group for tyrosine. However, its lability to TFA can lead to premature deprotection during Boc-SPPS, exposing the hydroxyl group to acylation. More significantly, the lack of steric hindrance on the benzyl group makes it more susceptible to O- to C-migration during strong acid cleavage, leading to higher levels of 3-benzyltyrosine formation compared to its dichlorinated counterpart.
Fmoc-Tyr(tBu)-OH: The Fmoc-Strategy Workhorse and its Cation Scavenging Needs
In the widely used Fmoc/tBu strategy, the tert-butyl ether is the standard protecting group for tyrosine. It is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is cleaved with TFA. The primary side reaction is the formation of 3-tert-butyltyrosine.
Mechanism of tert-Butylation:
During TFA cleavage, the tBu group is released as a tert-butyl cation. Similar to the benzyl cation, this electrophile can alkylate the tyrosine ring.
The formation of 3-tert-butyltyrosine can be effectively suppressed by the addition of scavengers to the cleavage cocktail. Scavengers are nucleophilic species that trap the reactive carbocations before they can react with the peptide. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
Other Benzyl-Type Protecting Groups: A Brief Overview
-
2-Bromobenzyl (2-Br-Bzl): Similar to the 2,6-dichlorobenzyl group, the electron-withdrawing bromine atom increases the acid stability of the benzyl ether. It also provides some steric hindrance to reduce 3-alkylation, though generally considered less effective than the 2,6-dichloro substitution.
Experimental Protocols
Protocol 1: Peptide Cleavage and Deprotection
This protocol outlines the general procedure for cleaving a peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail is critical for minimizing side reactions.
For Peptides Synthesized using Boc-Tyr(2,6-Cl₂-Bzl)-OH (Boc/Bzl Strategy):
-
Reagents:
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
p-Cresol (scavenger)
-
-
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a pre-cooled HF cleavage apparatus.
-
Add the scavengers (e.g., anisole and p-cresol, typically 10% v/v each).
-
Carefully distill a measured amount of anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath).
-
Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the crude peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).
-
For Peptides Synthesized using Fmoc-Tyr(tBu)-OH (Fmoc/tBu Strategy):
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Water
-
Triisopropylsilane (TIS)
-
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% EDT. A simpler, common cocktail is 95% TFA, 2.5% water, 2.5% TIS.
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
General Peptide Cleavage Workflow
Protocol 2: HPLC Analysis of Crude Peptide and Identification of Side Products
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing the purity of the crude peptide and identifying any side products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Dissolve a small amount of the crude peptide in Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by mass spectrometry to identify the desired peptide and any side products. The alkylated tyrosine side products will have a characteristic mass shift corresponding to the addition of the protecting group fragment.
-
Conclusion: Making an Informed Choice
The selection of a tyrosine protecting group is a critical decision in peptide synthesis that can significantly impact the purity and yield of the final product.
-
H-Tyr(2,6-Cl₂-Bzl)-OH is an excellent choice for the Boc/Bzl strategy , particularly for the synthesis of longer peptides or sequences where minimizing 3-alkylation is paramount. The steric hindrance provided by the dichloro substitutions offers superior protection against this common side reaction.
-
Fmoc-Tyr(tBu)-OH remains the gold standard for the Fmoc/tBu strategy . While tert-butylation is a potential side reaction, it can be effectively controlled with the use of appropriate scavengers in the cleavage cocktail.
Ultimately, the optimal choice depends on the specific peptide sequence, the synthetic strategy employed, and the desired purity of the final product. By understanding the side reaction profiles of different protected tyrosines, researchers can develop more robust and efficient synthetic protocols, leading to higher quality peptides for their research and drug development endeavors.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer-Verlag.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
Sources
The Definitive Guide to Coupling Fmoc-Tyr(2,6-Cl2-Bzl)-OH: A Comparative Analysis of Reagent Performance
For researchers, scientists, and professionals in drug development, the successful incorporation of sterically hindered amino acids is a frequent and formidable challenge in solid-phase peptide synthesis (SPPS). Among these, Fmoc-Tyr(2,6-Cl2-Bzl)-OH presents a particular hurdle due to the bulky 2,6-dichlorobenzyl protecting group on the tyrosine side chain. This guide provides an in-depth, objective comparison of the performance of various coupling reagents with this challenging building block, supported by mechanistic insights and detailed experimental protocols to empower you to optimize your synthetic outcomes.
The Challenge: Steric Hindrance of Fmoc-Tyr(2,6-Cl2-Bzl)-OH
The primary obstacle in the efficient coupling of Fmoc-Tyr(2,6-Cl2-Bzl)-OH lies in the steric hindrance imposed by the 2,6-dichlorobenzyl group. This bulky protecting group shields the carboxylic acid, impeding the approach of the activated coupling reagent and the subsequent nucleophilic attack by the resin-bound amine. Inefficient coupling can lead to deletion sequences, truncated peptides, and difficult purifications, ultimately compromising the yield and purity of the target peptide. Therefore, the choice of an appropriate and powerful coupling reagent is paramount.
A Head-to-Head Comparison of Modern Coupling Reagents
Modern peptide synthesis relies heavily on onium salt-based coupling reagents, broadly categorized into uronium/aminium salts and phosphonium salts. These reagents have largely superseded older methods due to their superior reactivity and ability to suppress racemization.
Uronium/Aminium Salts: The Workhorses of SPPS
Uronium and aminium salts are characterized by a carbon-based activation center and are known for their high reactivity and rapid coupling kinetics.
| Reagent | Type | Key Advantages | Potential Disadvantages |
| HATU | Aminium Salt | High reactivity, fast kinetics, low racemization, particularly effective for hindered couplings. | Higher cost, potential for guanidinylation of the N-terminus if used in excess. |
| HBTU | Uronium Salt | Good reactivity, cost-effective for routine synthesis. | Slower than HATU, higher risk of racemization in difficult couplings. |
| HCTU | Uronium Salt | High coupling efficiency, often faster than HBTU. | More expensive than HBTU. |
| COMU | Uronium Salt | High efficiency comparable to HATU, safer (non-explosive byproducts), excellent solubility. | Higher cost. |
Expert Insight: For a sterically demanding residue like Fmoc-Tyr(2,6-Cl2-Bzl)-OH, the enhanced reactivity of HATU and COMU makes them the preferred choices among the uronium/aminium salts. The 7-azabenzotriazole (HOAt) moiety in HATU forms a more reactive OAt-active ester compared to the HOBt-based HBTU, accelerating the coupling reaction and minimizing side reactions. COMU, incorporating the OxymaPure® additive, offers a similar high reactivity with the added benefits of improved safety and solubility.
Phosphonium Salts: A Cleaner Alternative
Phosphonium salts utilize a phosphorus atom as the activation site and are lauded for their "clean" reaction profiles, as they do not pose a risk of N-terminal guanidinylation.
| Reagent | Type | Key Advantages | Potential Disadvantages |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings, no guanidinylation risk. | Can be less efficient than HATU for some sequences, produces carcinogenic HMPA byproduct (from the original BOP). |
| PyAOP | Phosphonium Salt | More reactive than PyBOP due to the HOAt moiety, excellent for hindered couplings. | Higher cost. |
Expert Insight: PyAOP stands out in the phosphonium salt class for difficult couplings due to the presence of the HOAt moiety, which enhances the reactivity of the active ester. For extremely challenging couplings where even a minor risk of guanidinylation is unacceptable, PyAOP presents a robust alternative to HATU.
Mechanistic Overview of Coupling Reagent Action
The efficacy of these reagents stems from their ability to rapidly convert the carboxylic acid of Fmoc-Tyr(2,6-Cl2-Bzl)-OH into a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support.
Recommended Experimental Protocols
The following protocols are designed to provide a robust starting point for the successful incorporation of Fmoc-Tyr(2,6-Cl2-Bzl)-OH. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for its high efficiency and speed in coupling sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Tyr(2,6-Cl2-Bzl)-OH (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Tyr(2,6-Cl2-Bzl)-OH and HATU in DMF.
-
Add DIPEA to the amino acid/HATU solution and vortex briefly.
-
Immediately add the activation mixture to the resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete after 4 hours, a second coupling can be performed.
-
Upon completion, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: COMU-Mediated Coupling
This protocol offers a highly efficient and safer alternative to HATU.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Tyr(2,6-Cl2-Bzl)-OH (3-5 equivalents)
-
COMU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Tyr(2,6-Cl2-Bzl)-OH and COMU in DMF.
-
Add DIPEA to the solution.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 1-3 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test.
-
Upon completion, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Minimizing Racemization and Side Reactions
Racemization at the α-carbon of the activated amino acid is a critical concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate. The use of high-quality coupling reagents with built-in additives like HOAt (in HATU and PyAOP) or OxymaPure® (in COMU) is the first line of defense against racemization. These additives form active esters that are less prone to forming the oxazolone intermediate responsible for racemization.
For particularly sensitive couplings, consider the following strategies:
-
Use a weaker base: Substituting DIPEA with a less hindered base like 2,4,6-collidine can sometimes reduce racemization.
-
Lower the reaction temperature: While this will slow down the coupling rate, it can also suppress racemization.
-
Minimize pre-activation time: The activated amino acid is most susceptible to racemization. Adding the activation mixture to the resin immediately after preparation is crucial.
Conclusion and Recommendations
The successful incorporation of the sterically hindered Fmoc-Tyr(2,6-Cl2-Bzl)-OH is achievable with the careful selection of a potent coupling reagent and optimized reaction conditions.
-
For highest efficiency and speed: HATU remains a top choice, demonstrating excellent performance in challenging couplings.
-
For a balance of high efficiency and enhanced safety: COMU is an outstanding alternative, offering comparable reactivity to HATU with the benefit of non-explosive byproducts and superior solubility.
-
For couplings where guanidinylation must be completely avoided: PyAOP is the recommended phosphonium salt-based reagent.
By understanding the principles outlined in this guide and implementing the provided protocols, researchers can confidently tackle the synthesis of peptides containing the challenging Fmoc-Tyr(2,6-Cl2-Bzl)-OH residue, paving the way for the successful development of novel peptide-based therapeutics and research tools.
References
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Aapptec Peptides. (n.d.). COMU; CAS 1075198-30-9. Retrieved from [Link]
-
Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Yamashiro, D., & Li, C. H. (1973). Protection of Tyrosine in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 38(3), 591–592. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Royal Society of Chemistry. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibition of Coagulation Factor XIa. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Guryanov, I., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3074-3077.
- Kumar, A., et al. (2018). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. Green Chemistry, 20(5), 1103-1110.
- Dong, J., et al. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.
- Thompson, R. E., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical Reviews, 119(12), 7474-7528.
- Houben-Weyl. (2002). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
